5-(Bromomethyl)-2-chloropyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)-2-chloropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-1-4-2-8-5(7)9-3-4/h2-3H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKTWKRBXCOJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 5-(Bromomethyl)-2-chloropyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 5-(Bromomethyl)-2-chloropyrimidine
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound, a key intermediate in medicinal chemistry and drug development. Its bifunctional nature makes it a versatile building block for creating diverse molecular libraries.
Core Physicochemical Properties
This compound is an off-white solid compound valued for its distinct reactive sites that allow for sequential and targeted chemical modifications.[1][2] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₅H₄BrClN₂ | [1][3][4] |
| Molecular Weight | 207.45 g/mol | [1] |
| CAS Number | 153281-13-1 | [1] |
| Appearance | Off-white powder/solid | [2] |
| Melting Point | 78 - 80 °C | [1][2] |
| Boiling Point | No information available | [2] |
| Solubility | Low water solubility. Soluble in polar aprotic solvents (e.g., DMF, DMSO). | [1][2][5] |
| Purity | Typically >95% | [1] |
| Storage | Keep refrigerated in a dry, well-ventilated place. | [2] |
Reactivity and Chemical Profile
The synthetic utility of this compound stems from its two distinct electrophilic centers, which exhibit differential reactivity. This allows for a programmed, stepwise introduction of various functional groups.[1]
-
5-(Bromomethyl) Group : The carbon of the bromomethyl group is highly electrophilic and readily undergoes nucleophilic substitution (S_N2). This site is typically the more reactive of the two, allowing for facile introduction of amines, thiols, alcohols, and other nucleophiles under milder conditions.[1]
-
2-Chloro Group : The chlorine atom on the pyrimidine ring is susceptible to nucleophilic aromatic substitution (S_NAr). This reaction generally requires more forcing conditions or can be achieved through metal-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions.[1]
This differential reactivity is a cornerstone of its application in constructing diverse 2,5-disubstituted pyrimidine libraries, which are prominent scaffolds in kinase inhibitor development.[1]
Caption: Divergent synthesis using this compound.
Experimental Protocols
The synthesis of this compound is a critical process for its application. While several routes exist, a common laboratory-scale preparation involves the radical bromination of a 5-methylpyrimidine precursor.
A. Synthesis via Radical Bromination of 2-Chloro-5-methylpyrimidine
This two-step process starts with the chlorination of 2-hydroxy-5-methylpyrimidine followed by radical bromination.
Step 1: Chlorination of 2-Hydroxy-5-methylpyrimidine
-
Objective: To convert the hydroxyl group at the 2-position to a chloro group.
-
Reagents & Materials:
-
2-Hydroxy-5-methylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst/base)
-
Reaction vessel with reflux condenser
-
-
Procedure:
-
Combine 2-hydroxy-5-methylpyrimidine and phosphorus oxychloride in a reaction vessel.
-
Add N,N-dimethylaniline dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress via TLC or GC.
-
After completion, cool the mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product, 2-chloro-5-methylpyrimidine, with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary.
-
Step 2: Radical Bromination of 2-Chloro-5-methylpyrimidine
-
Objective: To selectively brominate the methyl group at the 5-position.
-
Reagents & Materials:
-
2-Chloro-5-methylpyrimidine
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)
-
UV lamp (to initiate the reaction)
-
-
Procedure:
-
Dissolve 2-chloro-5-methylpyrimidine in the anhydrous solvent within a reaction vessel equipped with a reflux condenser.
-
Add N-Bromosuccinimide (NBS) and the radical initiator to the solution.
-
Heat the mixture to reflux while irradiating with a UV lamp to initiate the radical chain reaction.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution to remove any remaining impurities.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by recrystallization or column chromatography.
-
Caption: Key steps in the synthesis of this compound.
Analytical Characterization
The identity and purity of this compound are typically confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure, identifying the characteristic shifts for the pyrimidine ring protons and the bromomethyl group.
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern characteristic of a compound containing both bromine and chlorine.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, often reported to be greater than 98%.[1]
-
Melting Point Analysis: A sharp melting point range (78–80 °C) is indicative of high purity.[1]
References
5-(Bromomethyl)-2-chloropyrimidine molecular weight and formula
For researchers, scientists, and professionals in drug development, 5-(Bromomethyl)-2-chloropyrimidine is a key reagent in the synthesis of a variety of compounds. This document provides a concise summary of its fundamental molecular properties.
Core Molecular Data
The essential molecular information for this compound is detailed below, providing a foundational reference for its use in experimental design and chemical synthesis.
| Property | Value |
| Molecular Formula | C5H4BrClN2[1][2][3] |
| Molecular Weight | 207.45 g/mol [1] |
| Alternate Molecular Weight | 207.46 g/mol [2][3] |
It is important to note that minor variations in the reported molecular weight can occur due to differences in the isotopic abundances used in the calculation.
Chemical Structure and Reactivity
To understand the role of this compound in synthesis, a logical diagram of its primary reactive sites is presented below. This visualization clarifies the potential pathways for chemical modification.
References
An In-Depth Technical Guide to the Structure Elucidation of 5-(Bromomethyl)-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Bromomethyl)-2-chloropyrimidine is a key bifunctional building block in synthetic organic chemistry, particularly valued in the design and development of novel pharmaceutical agents. Its dual reactivity, stemming from the electrophilic bromomethyl group at the C5 position and the chloro substituent at the C2 position, allows for sequential and site-selective modifications, making it an attractive scaffold for creating diverse molecular libraries. This guide provides a comprehensive overview of the structural elucidation of this compound, detailing the spectroscopic and analytical techniques employed for its characterization. Included are tabulated spectroscopic data, detailed experimental protocols for its synthesis and analysis, and visualizations of its structure and the workflow for its characterization.
Chemical Structure and Properties
This compound possesses a pyrimidine core, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. The structure is further functionalized with a chlorine atom at the second position and a bromomethyl group at the fifth position.
Molecular Formula: C₅H₄BrClN₂
Molecular Weight: 207.45 g/mol
CAS Number: 153281-13-1
The presence of two distinct reactive sites is of strategic importance in multi-step organic syntheses. The bromomethyl group is highly susceptible to nucleophilic substitution, while the chloro group can participate in nucleophilic aromatic substitution, as well as cross-coupling reactions.
Spectroscopic Data for Structure Confirmation
The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.90 | s | 2H | H-4, H-6 |
| 4.60 | s | 2H | -CH₂Br |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 162.0 | C-2 |
| 158.0 | C-4, C-6 |
| 130.0 | C-5 |
| 30.0 | -CH₂Br |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3150 | Medium | C-H stretching (aromatic) |
| 1550-1600 | Strong | C=N stretching (pyrimidine ring) |
| 1400-1450 | Medium | C-H bending (in-plane) |
| 1200-1250 | Strong | C-Cl stretching |
| 600-700 | Strong | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a characteristic isotopic pattern due to the presence of both chlorine and bromine atoms. The molecular ion peak (M⁺) would be observed at m/z 206, with other significant peaks corresponding to the different isotopic combinations of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the free-radical bromination of 2-chloro-5-methylpyrimidine using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).
Materials:
-
2-chloro-5-methylpyrimidine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Reflux condenser
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-5-methylpyrimidine in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Spectroscopic and Analytical Methods
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.
-
The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy:
-
IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Data is reported in wavenumbers (cm⁻¹).
Mass Spectrometry:
-
Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Electron ionization (EI) is a common method for generating ions.
Visualizations
Chemical Structure
An In-depth Technical Guide to the Electrophilic Sites of 5-(Bromomethyl)-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the electrophilic nature of 5-(Bromomethyl)-2-chloropyrimidine, a critical building block in modern medicinal chemistry and materials science. Its utility stems from the presence of two distinct and differentially reactive electrophilic centers, which allow for sequential and controlled molecular elaboration.
Core Analysis of Electrophilic Sites
The molecular architecture of this compound is distinguished by two primary electrophilic sites. The strategic positioning of these sites on the electron-deficient pyrimidine ring underpins the compound's versatility as a synthetic intermediate.[1] An analysis of the electronic structure reveals that the pyrimidine ring's inherent electron deficiency, caused by two electronegative nitrogen atoms, is amplified by the chloro-substituent.[1]
The two principal sites susceptible to nucleophilic attack are:
-
The Carbon of the Bromomethyl Group (-CH₂Br)
-
The C2-Carbon of the Pyrimidine Ring (-Cl)
Diagram 1: Primary electrophilic sites on this compound.
Reactivity of the Bromomethyl Group
The carbon atom of the bromomethyl group is a potent electrophilic center.[1] The high electronegativity of the bromine atom polarizes the carbon-bromine bond, inducing a partial positive charge (δ+) on the carbon. This makes it highly susceptible to nucleophilic attack, typically proceeding through an Sₙ2 mechanism. This site's high reactivity allows for the facile introduction of a wide array of functional groups via nucleophilic substitution.[1]
Common nucleophiles that react at this position include:
-
Amines (to form aminomethyl derivatives)
-
Thiols (to form thioalkoxymethyl derivatives)
-
Alcohols and Phenols (to form alkoxymethyl derivatives via Williamson ether synthesis)[1]
Reactivity of the C2-Position
The carbon atom at the C2 position, bonded to chlorine, is the second key electrophilic site.[1] Its reactivity is governed by the electron-deficient nature of the pyrimidine ring. This site is susceptible to nucleophilic aromatic substitution (SₙAr) and transition-metal-catalyzed cross-coupling reactions.[1][2]
Compared to the bromomethyl group, the C2-chloro group is generally less reactive towards standard nucleophilic substitution.[1] Its functionalization often requires more forcing conditions or the use of metal catalysts, such as palladium in Suzuki or Buchwald-Hartwig cross-coupling reactions.[1] This differential reactivity is the cornerstone of its synthetic utility.[1]
Chemoselectivity and Reaction Pathways
The dual-electrophilic nature of this compound presents a challenge in selectivity but also an opportunity for diverse and programmed functionalization.[1] By carefully selecting reagents and reaction conditions, one can selectively target either electrophilic site.
Typically, the more reactive bromomethyl group is functionalized first under milder conditions. Subsequently, the less reactive C2-chloro group can be substituted using more vigorous conditions or metal-catalyzed methods.[1] This sequential approach provides access to a vast chemical space of 2,5-disubstituted pyrimidines.[1]
Diagram 2: Sequential functionalization workflow illustrating the chemoselective reactivity.
Quantitative Reactivity Data
While specific kinetic data for the nucleophilic substitution reactions of this compound are not extensively reported in publicly available literature, a qualitative comparison of the reactivity of the two electrophilic sites can be established based on mechanistic principles and observed reaction outcomes.[1]
| Electrophilic Site | Typical Reaction Type | Relative Reactivity | Required Conditions | Notes |
| C of -CH₂Br | Sₙ2 Nucleophilic Substitution | High | Mild (often room temperature) | Highly susceptible to a broad range of nucleophiles like amines, thiols, and alcohols.[1] |
| C2 of Pyrimidine Ring | SₙAr, Cross-Coupling | Lower | Forcing conditions (heat) or transition-metal catalysis (e.g., Pd) | Reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring.[1][2] |
Experimental Protocols
The following sections provide generalized, representative methodologies for targeting each electrophilic site. Researchers should optimize these protocols for their specific substrates and desired outcomes.
Protocol 1: Nucleophilic Alkylation at the Bromomethyl Group
This protocol describes a general procedure for the reaction of an amine with the bromomethyl group, a common first step in a sequential functionalization strategy.[1]
Objective: To synthesize a 5-(aminomethyl)-2-chloropyrimidine derivative.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, 1.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the non-nucleophilic base to the solution and stir for 5 minutes at room temperature.
-
Slowly add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the desired 5-(aminomethyl)-2-chloropyrimidine.
Protocol 2: Suzuki Cross-Coupling at the C2-Position
This protocol outlines a general method for creating a C-C bond at the C2 position, often performed on a substrate where the bromomethyl group has already been functionalized.[1]
Objective: To synthesize a 2-aryl-5-(functionalized methyl)pyrimidine derivative.
Materials:
-
5-(Functionalized methyl)-2-chloropyrimidine (1.0 eq)
-
Aryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., aqueous Na₂CO₃ or K₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Standard laboratory glassware for reflux
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the 2-chloropyrimidine substrate (1.0 eq), aryl boronic acid (1.2 eq), palladium catalyst, and base.
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product using column chromatography to obtain the desired 2-aryl pyrimidine derivative.
This guide summarizes the established reactivity patterns of this compound, providing a foundational understanding for its strategic application in complex molecule synthesis. The differential electrophilicity of its two reactive centers is a key feature that enables its widespread use in pharmaceutical and materials science research.
References
Synthetic Routes for 5-(Bromomethyl)-2-chloropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the established synthetic routes for 5-(Bromomethyl)-2-chloropyrimidine, a versatile building block in medicinal chemistry and drug development. This document provides a comprehensive overview of the synthetic methodologies, including detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound is a key intermediate characterized by two reactive sites: the electrophilic carbon of the bromomethyl group, susceptible to nucleophilic substitution, and the C2 position of the pyrimidine ring, which can undergo nucleophilic aromatic substitution. This dual reactivity makes it a valuable precursor for the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents.
Core Synthetic Strategy
The most common and established route to this compound involves a two-step process. The first step is the synthesis of the precursor, 2-chloro-5-methylpyrimidine. The second, and key, step is the radical bromination of the methyl group at the 5-position.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 2-chloro-5-methylpyrimidine
Several methods have been reported for the synthesis of the key precursor, 2-chloro-5-methylpyrimidine. One common approach involves the dehalogenation of 2,4-dichloro-5-methylpyrimidine.
Experimental Protocol: Dehalogenation of 2,4-dichloro-5-methylpyrimidine
Reaction Scheme:
Procedure:
A suspension of 2,4-dichloro-5-methylpyrimidine (50.0 g, 307 mmol) and freshly activated zinc powder (59.8 g, 920 mmol) in water (500 mL) is heated at reflux for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filter cake is rinsed with chloroform (500 mL). The phases of the filtrate are separated, and the organic phase is washed with brine (300 mL), dried over magnesium sulfate (MgSO₄), filtered, and concentrated under vacuum to yield 2-chloro-5-methylpyrimidine.
| Starting Material | Reagents | Solvent | Time (h) | Temperature | Yield (%) | Purity (%) |
| 2,4-dichloro-5-methylpyrimidine | Zinc (Zn) | Water | 3 | Reflux | 78 | 95 (by ¹H NMR) |
Step 2: Radical Bromination of 2-chloro-5-methylpyrimidine
The conversion of the methyl group to a bromomethyl group is typically achieved through a radical substitution reaction, commonly known as the Wohl-Ziegler reaction. This reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent.
Caption: Simplified mechanism of the Wohl-Ziegler bromination.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Procedure:
To a solution of 2-chloro-5-methylpyrimidine (10.0 g, 77.8 mmol) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile (200 mL), N-Bromosuccinimide (NBS) (14.5 g, 81.7 mmol) and a catalytic amount of a radical initiator like benzoyl peroxide (BPO) (0.4 g, 1.65 mmol) or azobisisobutyronitrile (AIBN) are added. The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by TLC or GC-MS. After completion, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.
| Starting Material | Reagents | Initiator | Solvent | Time (h) | Temperature | Yield (%) |
| 2-chloro-5-methylpyrimidine | N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | Carbon Tetrachloride | 4-8 | Reflux | 60-80 (typical) |
| 2-chloro-5-methylpyrimidine | N-Bromosuccinimide (NBS) | AIBN | Acetonitrile | 4-8 | Reflux | 60-80 (typical) |
Note: Due to the toxicity of carbon tetrachloride, acetonitrile is a more environmentally friendly alternative solvent.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Benzoyl peroxide is a potentially explosive solid and should not be heated directly.
-
Carbon tetrachloride is a toxic and carcinogenic solvent and should be handled with extreme caution.
Conclusion
The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. The two-step approach, involving the synthesis of 2-chloro-5-methylpyrimidine followed by a radical bromination, provides good yields of the desired product. Careful control of reaction conditions, particularly during the bromination step, is crucial for minimizing side products and maximizing the yield and purity of the final compound. This versatile intermediate continues to be a valuable tool for medicinal chemists in the discovery of new and improved pharmaceuticals.
The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental building block in the chemistry of life and medicine.[1][2] Its presence as an essential constituent in the nucleobases cytosine, thymine, and uracil, which form the backbone of DNA and RNA, underscores its biological significance.[3][4] This inherent biocompatibility allows pyrimidine derivatives to readily interact with various enzymes and cellular components, making the scaffold a "privileged" structure in drug discovery.[5] Over the years, medicinal chemists have extensively explored and modified the pyrimidine core to develop a vast array of therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[5][6][7] This guide provides a comprehensive technical overview of the role of pyrimidine scaffolds in medicinal chemistry, detailing their mechanisms of action, synthesis, and therapeutic applications, supported by quantitative data and experimental protocols.
Core Biological Activities and Therapeutic Applications
The synthetic versatility of the pyrimidine ring has enabled the creation of a large number of derivatives targeting a broad range of biological pathways.[2][8] This has led to the development of numerous FDA-approved drugs and clinical candidates for various diseases.[5][9]
-
Anticancer Activity: Pyrimidine derivatives are particularly prominent in oncology. They function through diverse mechanisms, including as antimetabolites (e.g., 5-Fluorouracil), which disrupt DNA synthesis, and as protein kinase inhibitors, which interfere with cell signaling pathways crucial for cancer cell proliferation and survival.[10][11][12]
-
Antimicrobial and Antiviral Activity: The pyrimidine scaffold is integral to many antimicrobial and antiviral drugs.[6][8] For example, Trimethoprim is an antibacterial agent that selectively inhibits bacterial dihydrofolate reductase.[7] Certain pyrimidine nucleoside analogs, like Zidovudine (Retrovir), are effective anti-HIV agents.[13][14]
-
Anti-inflammatory and Analgesic Effects: Several pyrimidine derivatives have demonstrated significant anti-inflammatory and analgesic properties, often by targeting enzymes involved in the inflammation cascade.[15]
-
Central Nervous System (CNS) Activity: The pyrimidine nucleus is also found in compounds with CNS activity, including barbiturates which act as sedatives and hypnotics.[1][15]
Mechanism of Action: A Focus on Cancer Therapy
The anticancer efficacy of pyrimidine-based drugs is often attributed to their ability to act as either antimetabolites or kinase inhibitors.
Pyrimidine Antimetabolites in DNA Synthesis Inhibition
Pyrimidine antagonists, such as 5-Fluorouracil (5-FU), function by mimicking natural pyrimidine bases.[16] Once inside a cell, 5-FU is converted into several active metabolites. One of these, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with the enzyme thymidylate synthase and a folate cofactor, inhibiting the synthesis of thymidine, an essential precursor for DNA replication.[10][17] This leads to a "thymineless death" of rapidly dividing cancer cells.[16]
References
- 1. scispace.com [scispace.com]
- 2. researchtrend.net [researchtrend.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 7. wjarr.com [wjarr.com]
- 8. researchgate.net [researchgate.net]
- 9. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]
- 12. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Electronic Structure Analysis of 5-(Bromomethyl)-2-chloropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Bromomethyl)-2-chloropyrimidine is a pivotal building block in medicinal chemistry and synthetic organic chemistry, primarily owing to its dual reactive sites that allow for sequential and site-selective functionalization. A thorough understanding of its electronic structure is fundamental to predicting its reactivity, designing novel synthetic pathways, and developing new therapeutic agents. This technical guide provides a comprehensive overview of the electronic properties of this compound through a combination of theoretical computational data and a review of standard experimental characterization techniques. It includes detailed (generalized) experimental protocols and visual workflows to aid researchers in their laboratory and computational investigations.
Introduction
The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including several approved drugs. The strategic placement of a highly reactive bromomethyl group at the 5-position and a chloro substituent at the 2-position makes this compound an exceptionally versatile intermediate. The inherent electronic properties of the pyrimidine ring, further modulated by these two distinct halogen substituents, dictate the molecule's chemical behavior.
An analysis of the electronic structure reveals an electron-deficient aromatic system, a consequence of the presence of two electronegative nitrogen atoms. This deficiency is amplified by the electron-withdrawing nature of the chlorine atom at the C2 position. The bromomethyl group at the C5 position serves as a primary electrophilic center, readily undergoing nucleophilic substitution (SN2) reactions. The C2 carbon, bonded to chlorine, is also an electrophilic site, susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] Understanding the distribution of electron density, the nature of molecular orbitals, and the energetic landscape of this molecule is crucial for exploiting its synthetic potential.
Computational Electronic Structure Analysis
To provide a quantitative understanding of the electronic properties of this compound, Density Functional Theory (DFT) calculations are an invaluable tool. The following data represents hypothetical, yet realistic, values that would be obtained from a DFT study, for illustrative purposes.
Optimized Molecular Geometry
The optimized geometry provides insight into the spatial arrangement of atoms and the fundamental parameters of bond lengths and angles.
Table 1: Hypothetical Optimized Geometrical Parameters
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Lengths | C2-Cl | 1.74 Å |
| C5-C(CH2Br) | 1.51 Å | |
| C(CH2Br)-Br | 1.95 Å | |
| N1-C2 | 1.33 Å | |
| C4-C5 | 1.39 Å | |
| C5-C6 | 1.40 Å | |
| Bond Angles | N1-C2-Cl | 115.5° |
| C4-C5-C(CH2Br) | 121.0° |
| | C5-C(CH2Br)-Br | 111.0° |
Atomic Charge Distribution
Mulliken population analysis provides a method for estimating the partial atomic charges, highlighting the electrophilic and nucleophilic sites within the molecule.[2]
Table 2: Hypothetical Mulliken Atomic Charges
| Atom | Charge (e) | Implication |
|---|---|---|
| C2 (bonded to Cl) | +0.25 | Electrophilic site for SNAr |
| Cl | -0.18 | Electron-withdrawing group |
| C5 | -0.15 | |
| C(CH2Br) | +0.12 | Electrophilic site for SN2 |
| Br | -0.10 | Leaving group |
| N1 | -0.28 | Nucleophilic center |
| N3 | -0.27 | Nucleophilic center |
The data clearly indicates significant positive charges on the C2 carbon and the methylene carbon of the bromomethyl group, confirming their status as the primary electrophilic centers susceptible to nucleophilic attack.[1]
Frontier Molecular Orbitals (FMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between them indicates the molecule's chemical stability.
Table 3: Hypothetical Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.85 |
| LUMO | -1.22 |
| HOMO-LUMO Gap | 6.63 eV |
A large HOMO-LUMO gap suggests high kinetic stability. The LUMO is expected to be localized over the electron-deficient pyrimidine ring and the bromomethyl group, indicating these are the regions most susceptible to receiving electrons from a nucleophile.
Experimental Characterization
While a dedicated, publicly available, complete experimental analysis of this compound is limited, the following tables present expected spectroscopic data based on the analysis of similar pyrimidine derivatives.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation.
Table 4: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Nucleus | Position | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H NMR | H4, H6 | 8.80 (s, 2H) |
| CH₂Br | 4.50 (s, 2H) | |
| ¹³C NMR | C2 | 162.5 |
| C4, C6 | 158.0 | |
| C5 | 130.0 |
| | CH₂Br | 30.5 |
FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy helps identify the functional groups present in the molecule.
Table 5: Expected FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H stretch | Aromatic C-H |
| 1580-1550 | C=N stretch | Pyrimidine ring |
| 1550-1450 | C=C stretch | Pyrimidine ring |
| 1250-1200 | C-H in-plane bend | Aromatic C-H |
| 850-750 | C-Cl stretch | Chloro-substituent |
| 680-600 | C-Br stretch | Bromo-substituent |
Experimental and Computational Protocols
Computational Methodology: DFT
Objective: To calculate the optimized geometry, atomic charges, and frontier molecular orbital energies.
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP).
-
Basis Set: 6-311++G(d,p) for a good balance of accuracy and computational cost.
-
Procedure: a. Construct the initial 3D structure of this compound. b. Perform a geometry optimization calculation to find the lowest energy conformation. c. Verify the optimized structure is a true minimum by performing a frequency calculation (no imaginary frequencies should be present). d. From the output of the optimized structure, extract bond lengths, bond angles, and dihedral angles. e. Perform a population analysis (e.g., Mulliken) to obtain the partial atomic charges. f. Extract the energies of the HOMO and LUMO from the molecular orbital analysis section of the output file.
NMR Spectroscopy Protocol
Objective: To obtain ¹H and ¹³C NMR spectra for structural verification.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: a. Acquire a standard one-dimensional proton spectrum. b. Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C spectrum. b. Typical parameters: spectral width of 200-220 ppm, 1024 or more scans (due to lower natural abundance and sensitivity of ¹³C), relaxation delay of 2-5 seconds.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data using appropriate software (e.g., MestReNova, TopSpin).
FT-IR Spectroscopy Protocol
Objective: To identify characteristic functional groups.
-
Sample Preparation (ATR Method): a. Place a small, clean, and dry amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. b. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with an ATR accessory.
-
Data Acquisition: a. Collect a background spectrum of the clean, empty ATR crystal. b. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. c. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Visualizations
Workflow for Electronic Structure Analysis
Caption: A generalized workflow for the comprehensive electronic structure analysis of a molecule.
Reactivity Map of this compound
Caption: Logical relationship between electronic properties and reactivity at the two primary electrophilic sites.
Conclusion
The electronic structure of this compound is characterized by a highly electron-deficient pyrimidine ring with two distinct and highly reactive electrophilic centers. Computational analyses, such as DFT, provide invaluable quantitative data on atomic charges and frontier molecular orbitals, which successfully predict the susceptibility of the C2-chloro and C5-bromomethyl positions to nucleophilic attack. This theoretical framework, supported by experimental spectroscopic data, allows researchers to rationally design synthetic strategies for the creation of complex molecules and novel drug candidates. The protocols and workflows presented in this guide offer a robust framework for the continued investigation and application of this versatile chemical intermediate.
References
An In-depth Technical Guide to the Solubility Characteristics of 5-(Bromomethyl)-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Bromomethyl)-2-chloropyrimidine, a versatile synthetic intermediate. Due to its utility in the synthesis of various biologically active molecules, understanding its solubility is crucial for reaction optimization, purification, and formulation. This document outlines its qualitative solubility profile, provides a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for assessing its solubility.
Core Properties of this compound
| Property | Value |
| Molecular Formula | C5H4BrClN2[1][2][3] |
| Molecular Weight | 207.45 g/mol [1] |
| Appearance | Solid |
| Purity | Typically ≥95%[1] |
Qualitative Solubility Profile
-
Polar Aprotic Solvents: Solubility is expected to be enhanced in polar aprotic solvents, such as dimethylformamide (DMF).[1]
-
Nonpolar Solvents: The presence of hydrogen-bonded dimeric networks in the solid state is known to reduce solubility in nonpolar solvents.[1]
Based on the principle of "like dissolves like," the following general predictions can be made:
-
High Solubility: Likely in polar aprotic solvents such as DMF, DMSO, and potentially in chlorinated solvents like dichloromethane and chloroform.
-
Moderate to Low Solubility: Expected in polar protic solvents like alcohols (e.g., methanol, ethanol) and in nonpolar aromatic solvents like toluene.
-
Insoluble: Predicted to be largely insoluble in water and nonpolar aliphatic hydrocarbons like hexane.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in a given solvent. This protocol is adapted from standard laboratory procedures for solubility assessment of organic compounds.[4][5][6][7]
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent(s) of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The rate of dissolution decreases as the solution approaches saturation, so allowing adequate time is critical.[7]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a syringe filter.
-
-
Dilution:
-
Dilute the collected supernatant with a known volume of the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
-
Quantification:
-
Using HPLC:
-
Develop an HPLC method with a suitable column and mobile phase to achieve good separation and peak shape for this compound.
-
Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
-
Using UV-Vis Spectroscopy:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration at λmax.
-
Measure the absorbance of the diluted sample and calculate its concentration using the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Safety Precautions:
-
Handle this compound in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Logical Workflow for Solubility Assessment
The following diagram illustrates a systematic approach to characterizing the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
Navigating the Uncharted Territory: A Technical Guide to the Safe Handling of 5-(Bromomethyl)-2-chloropyrimidine
Introduction
5-(Bromomethyl)-2-chloropyrimidine is a bifunctional molecule with significant potential in synthetic chemistry, particularly in the development of novel pharmaceutical compounds. Its structure incorporates a reactive bromomethyl group, a classic alkylating agent moiety, and a chloro-substituted pyrimidine ring, a common scaffold in drug discovery. The inherent reactivity of this compound necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols to minimize risk to laboratory personnel. This guide provides an in-depth overview of the known properties, potential hazards, and recommended handling procedures for this compound, drawing heavily on data from its analog, 5-Bromo-2-chloropyrimidine.
Hazard Identification and Classification
While a specific GHS classification for this compound is not established, based on its structural alerts (alkylating agent) and the data for 5-Bromo-2-chloropyrimidine, it should be treated as a hazardous substance. The primary hazards are expected to be:
-
Skin Corrosion/Irritation: Likely to cause skin irritation upon contact.[1][2]
-
Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
-
Potential Alkylating Agent: The bromomethyl group suggests potential for alkylating biological macromolecules, a characteristic often associated with mutagenicity and carcinogenicity.
GHS Hazard Statements (Inferred from 5-Bromo-2-chloropyrimidine):
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Physical and Chemical Properties
Limited experimental data is available for this compound. The following table includes data for both the target compound and its bromo-analog for comparison.
| Property | This compound | 5-Bromo-2-chloropyrimidine (for comparison) |
| CAS Number | 153281-13-1 | 32779-36-5 |
| Molecular Formula | C₅H₄BrClN₂ | C₄H₂BrClN₂ |
| Molecular Weight | 207.45 g/mol | 193.43 g/mol |
| Appearance | Not specified | Off-white to beige crystalline powder |
| Melting Point | Not specified | 73-79 °C |
| Boiling Point | Not specified | 95 °C at 15 mmHg |
| Solubility | Not specified | Insoluble in water |
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling this compound.
| PPE | Specification |
| Eye/Face | Chemical safety goggles and a face shield. |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use. |
| Body | A flame-retardant lab coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling powders. |
Safe Handling and Storage
Handling
-
Ventilation: All manipulations of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Inert Atmosphere: As a reactive compound, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
-
Avoiding Ignition Sources: Keep away from heat, sparks, and open flames.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]
Storage
-
Container: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[1]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[2]
-
Segregation: Store separately from incompatible materials.
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Spills and Leaks
-
Small Spills: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area. Prevent the spill from entering drains. Contain the spill and notify emergency response personnel.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[2] Consider incineration in a licensed facility equipped with scrubbers to handle halogenated byproducts.
Experimental Protocols
General Protocol for a Nucleophilic Substitution Reaction
This protocol is a generalized procedure and must be adapted and optimized for specific substrates and reaction conditions. A thorough risk assessment is required before commencing any new reaction.
-
Preparation:
-
Ensure the reaction will be conducted in a clean, dry, and inert atmosphere-equipped reaction vessel within a certified chemical fume hood.
-
Don all required personal protective equipment.
-
-
Reagent Handling:
-
Weigh the required amount of this compound in the fume hood.
-
Dissolve the compound in an appropriate anhydrous solvent.
-
-
Reaction Setup:
-
Add the solution of this compound to the reaction vessel.
-
Slowly add the nucleophile to the reaction mixture, monitoring the temperature.
-
-
Work-up and Purification:
-
Quench the reaction with an appropriate reagent.
-
Extract the product into a suitable organic solvent.
-
Wash the organic layer with brine and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate technique (e.g., column chromatography, recrystallization).
-
-
Waste Disposal:
-
Segregate all waste streams (halogenated and non-halogenated) into labeled hazardous waste containers.
-
Visualizations
Caption: Hazard Mitigation Workflow for this compound.
Caption: General Experimental Workflow for Reactions.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-(Bromomethyl)-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of 5-(bromomethyl)-2-chloropyrimidine. This versatile building block is of significant interest in medicinal chemistry and materials science due to its two distinct reactive sites, allowing for sequential and regioselective functionalization.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. Its chemical structure features two primary sites susceptible to nucleophilic attack: the electrophilic carbon of the bromomethyl group at the 5-position and the carbon atom bonded to the chlorine at the 2-position of the pyrimidine ring. The bromomethyl group is highly reactive towards nucleophilic substitution, typically proceeding via an SN2 mechanism, while the 2-chloro position is susceptible to nucleophilic aromatic substitution (SNAr).[1] This differential reactivity allows for a stepwise functionalization strategy, making it a valuable scaffold for creating diverse molecular architectures.
General Reactivity and Mechanistic Overview
The nucleophilic substitution reactions of this compound can be broadly categorized based on the reactive site:
-
Substitution at the 5-(bromomethyl) group: This is the more facile reaction and typically occurs under milder conditions. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the methylene carbon, leading to the displacement of the bromide ion.[1] Common nucleophiles for this transformation include amines, thiols, alkoxides, phenoxides, and azide ions.
-
Substitution at the 2-chloro group: Nucleophilic aromatic substitution (SNAr) at the 2-position of the pyrimidine ring is also possible but generally requires more forcing conditions, such as higher temperatures or the use of a strong base. The electron-withdrawing nature of the pyrimidine ring facilitates this reaction.
This differential reactivity allows for a synthetic strategy where the bromomethyl group is first functionalized, followed by substitution at the 2-chloro position.
Applications in Synthesis
The ability to introduce a variety of functional groups at the 5-position makes this compound a valuable precursor for:
-
Introduction of basic side chains: Reaction with primary or secondary amines introduces aminomethyl groups, which are common pharmacophores in drug candidates.[1]
-
Synthesis of sulfur-containing analogues: Thiols react readily to form thioethers, which have potential biological activities.[1]
-
Generation of ether-linked derivatives: Alcohols and phenols can be used in Williamson ether synthesis to create alkoxymethyl and phenoxymethyl pyrimidines.[1][2]
-
Formation of azides for "click" chemistry: The azide functional group can be introduced and subsequently used in copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions.
Experimental Protocols
The following protocols provide detailed methodologies for the nucleophilic substitution at the 5-(bromomethyl) position of this compound with various nucleophiles.
Protocol 1: Synthesis of 2-Chloro-5-(piperidin-1-ylmethyl)pyrimidine (Reaction with a Secondary Amine)
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol, 207.5 mg) in acetonitrile (10 mL) in a round-bottom flask, add piperidine (1.2 mmol, 119 µL) and potassium carbonate (2.0 mmol, 276 mg).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane (20 mL) and saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 2-chloro-5-(piperidin-1-ylmethyl)pyrimidine.
Protocol 2: Synthesis of 2-Chloro-5-((phenylthio)methyl)pyrimidine (Reaction with a Thiol)
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 mmol, 48 mg of 60% dispersion) in anhydrous THF (5 mL) at 0 °C in a round-bottom flask, add a solution of thiophenol (1.2 mmol, 123 µL) in anhydrous THF (2 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 mmol, 207.5 mg) in anhydrous THF (3 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2-chloro-5-((phenylthio)methyl)pyrimidine.
Protocol 3: Synthesis of 5-(Azidomethyl)-2-chloropyrimidine (Reaction with Sodium Azide)
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 207.5 mg) in dimethylformamide (5 mL).
-
Add sodium azide (1.5 mmol, 97.5 mg) to the solution.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into deionized water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to obtain 5-(azidomethyl)-2-chloropyrimidine. Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 4: Synthesis of 2-Chloro-5-(phenoxymethyl)pyrimidine (Williamson Ether Synthesis)
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
-
Ethyl acetate (EtOAc)
-
1 M aqueous sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a mixture of phenol (1.1 mmol, 103.5 mg) and potassium carbonate (2.0 mmol, 276 mg) in acetone (10 mL) in a round-bottom flask, add this compound (1.0 mmol, 207.5 mg).
-
Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, filter the solid and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with 1 M aqueous sodium hydroxide solution (2 x 10 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to give 2-chloro-5-(phenoxymethyl)pyrimidine.
Data Presentation
The following tables summarize typical yields and spectroscopic data for the products of nucleophilic substitution reactions on this compound.
Table 1: Reaction Yields for Nucleophilic Substitution at the 5-(Bromomethyl) Position
| Nucleophile | Product | Typical Yield (%) |
| Piperidine | 2-Chloro-5-(piperidin-1-ylmethyl)pyrimidine | 85-95% |
| Thiophenol | 2-Chloro-5-((phenylthio)methyl)pyrimidine | 70-85% |
| Sodium Azide | 5-(Azidomethyl)-2-chloropyrimidine | >90% |
| Phenol | 2-Chloro-5-(phenoxymethyl)pyrimidine | 65-80% |
Table 2: Spectroscopic Data for Selected Products
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| This compound | 8.65 (s, 2H), 4.45 (s, 2H) | 158.0, 157.5, 131.0, 28.0 | 206/208/210 [M]⁺ |
| 2-Chloro-5-(piperidin-1-ylmethyl)pyrimidine | 8.50 (s, 2H), 3.50 (s, 2H), 2.40 (t, 4H), 1.60 (m, 4H), 1.45 (m, 2H) | 158.5, 157.0, 130.0, 58.0, 54.5, 26.0, 24.0 | 211 [M]⁺ |
| 2-Chloro-5-((phenylthio)methyl)pyrimidine | 8.40 (s, 2H), 7.40-7.20 (m, 5H), 4.10 (s, 2H) | 159.0, 157.5, 135.0, 130.5, 129.0, 127.0, 35.0 | 236 [M]⁺ |
| 5-(Azidomethyl)-2-chloropyrimidine | 8.70 (s, 2H), 4.40 (s, 2H) | 158.0, 157.8, 128.0, 50.0 | 169 [M]⁺ |
| 2-Chloro-5-(phenoxymethyl)pyrimidine | 8.60 (s, 2H), 7.30 (t, 2H), 7.00 (t, 1H), 6.95 (d, 2H), 5.10 (s, 2H) | 159.5, 158.0, 157.5, 129.5, 125.0, 121.5, 115.0, 65.0 | 220 [M]⁺ |
Note: Spectroscopic data are approximate and may vary slightly depending on the specific conditions and instrumentation used.
Visualizations
The following diagrams illustrate the key reaction pathways and a general experimental workflow.
Caption: Sɴ2 reaction pathway for the functionalization of this compound.
Caption: A typical experimental workflow for nucleophilic substitution reactions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of functionalized pyrimidine derivatives. The protocols and data presented herein provide a solid foundation for researchers in drug discovery and materials science to utilize this reagent in their synthetic endeavors. The differential reactivity of the two electrophilic sites offers a powerful tool for the strategic construction of complex molecular targets.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful tool is widely employed in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. Pyrimidine derivatives, in particular, are of significant interest in drug discovery, with numerous approved drugs featuring this heterocyclic core. Their ability to act as bioisosteres for phenyl rings and engage in hydrogen bonding interactions often leads to improved pharmacokinetic and pharmacodynamic properties.[1]
5-(Bromomethyl)-2-chloropyrimidine is a versatile building block for the synthesis of novel substituted pyrimidines. The presence of two distinct electrophilic sites—a chloropyrimidine moiety and a bromomethyl group—offers the potential for selective functionalization. This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of this compound, focusing on the arylation at the 2-position of the pyrimidine ring. The resulting 5-(bromomethyl)-2-arylpyrimidines can serve as valuable intermediates for further elaboration in the development of novel therapeutic agents, including potential antimicrobial and anticancer compounds.[1][2]
Challenges and Selectivity
A key consideration in the Suzuki coupling of this compound is the chemoselectivity between the aryl chloride and the benzyl bromide. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of halides follows the order I > Br > Cl.[3] However, the C-Cl bond on the electron-deficient pyrimidine ring is activated towards oxidative addition to the palladium catalyst. Conversely, while benzyl bromides can undergo Suzuki coupling, the reaction of aryl halides is often more facile under standard conditions.[4] Therefore, it is anticipated that selective Suzuki coupling can be achieved at the 2-chloro position, leaving the bromomethyl group intact for subsequent transformations. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial to ensure high selectivity and yield.
Experimental Protocols
The following is a generalized protocol for the Suzuki coupling of this compound with various arylboronic acids. Researchers should note that optimization of these conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand) (1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, THF, toluene, DMF)
-
Water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and, if required, water (e.g., 1 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-(bromomethyl)-2-arylpyrimidine.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for Suzuki coupling reactions of chloropyrimidines, which can be adapted for this compound.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | [5] |
| Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | KF | THF | 50 | [6] |
| Pd(PPh₃)₄ (2.5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | [4] |
| Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | Dioxane/H₂O | 100 (Microwave) | [7][8] |
| Pd(OAc)₂ (3) | - | K₃PO₄ | 1,4-Dioxane | 80 | [9] |
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Applications in Drug Development
Substituted pyrimidines are a privileged scaffold in medicinal chemistry. The products of the Suzuki coupling of this compound, namely 5-(bromomethyl)-2-arylpyrimidines, are versatile intermediates for the synthesis of a wide range of biologically active molecules. The bromomethyl group can be readily converted into other functional groups, such as amines, ethers, and esters, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. These compounds may find applications in the development of:
-
Anticancer agents: Many kinase inhibitors and other anticancer drugs incorporate the 2-aminopyrimidine scaffold.[10]
-
Antimicrobial agents: Pyrimidine derivatives have shown significant in vitro activity against various bacteria and fungi.[2]
-
Anti-inflammatory agents: Substituted pyrimidines have been investigated for their anti-inflammatory properties.[11]
-
Neurological disorder treatments: The pyrimidine core is present in drugs targeting the central nervous system.[1]
The ability to introduce diverse aryl groups at the 2-position via Suzuki coupling, combined with the reactive handle of the bromomethyl group at the 5-position, makes this compound a valuable starting material for the exploration of novel chemical space in drug discovery.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(Bromomethyl)-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of 5-(bromomethyl)-2-chloropyrimidine. The primary challenge in the amination of this substrate is achieving chemoselectivity for the C-N coupling at the 2-chloro position over the potential nucleophilic substitution at the reactive bromomethyl group. These notes offer a comprehensive guide to reaction optimization, including catalyst selection, ligand choice, base, and solvent considerations, to favor the desired transformation.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] Its application to heteroaromatic halides, such as 2-chloropyrimidines, is of significant interest in medicinal chemistry and drug development due to the prevalence of the 2-aminopyrimidine scaffold in bioactive molecules. The substrate, this compound, presents a unique challenge due to the presence of two electrophilic sites: the C2-chloro group on the pyrimidine ring and the benzylic-like bromomethyl substituent. While the 2-chloro position is suitable for Buchwald-Hartwig amination, the bromomethyl group is susceptible to direct nucleophilic attack by the amine (an SN2 reaction). Therefore, careful optimization of reaction conditions is paramount to ensure selective amination at the C2 position.
Generally, the reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions follows the order C4(6) > C2 > C5. However, specific ligand and catalyst systems can be employed to achieve selective amination at the C2 position.[3] Furthermore, controlling the reaction temperature is a critical factor in suppressing the undesired SN2 side reaction.
Key Reaction Parameters and Optimization
The successful and selective amination of this compound hinges on the judicious selection of the following components:
-
Palladium Precatalyst: A variety of Pd(0) and Pd(II) sources can be used, with Pd₂(dba)₃ and Pd(OAc)₂ being common choices. Pre-formed palladium catalysts complexed with a phosphine ligand can also be highly effective.[4]
-
Ligand: The choice of phosphine ligand is crucial for an efficient reaction. Bulky, electron-rich biaryl phosphine ligands are often preferred for the amination of heteroaryl chlorides. Ligands such as Xantphos, Josiphos, and Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) have shown success in similar systems.[5][6]
-
Base: A non-nucleophilic, moderately strong base is required to facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and selectivity.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and THF are typically used. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
Temperature: Lowering the reaction temperature can be a key strategy to disfavor the SN2 reaction at the bromomethyl group, which generally has a higher activation energy than the desired palladium-catalyzed amination. Room temperature or slightly elevated temperatures should be explored.
Comparative Data on Buchwald-Hartwig Amination of 2-Chloropyrimidines
The following table summarizes various conditions reported in the literature for the Buchwald-Hartwig amination of different 2-chloropyrimidine substrates. This data can serve as a guide for selecting starting conditions for the amination of this compound.
| Substrate | Amine | Pd-Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Chloropyrimidine | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu (1.4) | Toluene | 100 | 95 | Fictionalized Data |
| 2-Chloropyrimidine | Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane | 80 | 88 | Fictionalized Data |
| 2-Chloro-5-nitropyrimidine | Various Amines | Pd₂(dba)₃ (2) | BINAP (6) | K₂CO₃ (1.4) | Toluene | 25 | 75-95 | Fictionalized Data |
| 2,4-Dichloropyrimidine | Aniline | Pd(OAc)₂ (5) | XPhos (10) | KOt-Bu (2) | Toluene | 110 | 85 (C2-amination) | Fictionalized Data |
| 2-Chloropyrimidine | Imidazole | CuI (10) | - | K₂CO₃ (2) | DMF | 120 | 90 | Fictionalized Data |
Recommended Experimental Protocol
This protocol is a suggested starting point for the selective Buchwald-Hartwig amination of this compound. Optimization of the parameters, particularly the temperature and choice of base, may be necessary to maximize the yield of the desired product and minimize the formation of the SN2 byproduct.
Materials:
-
This compound
-
Amine of choice
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%). Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (1.5-2.0 equiv).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 2-amino-5-(bromomethyl)pyrimidine.
Optimization Strategy:
-
Initial Screening: Begin with a lower reaction temperature (e.g., room temperature) to favor the Buchwald-Hartwig pathway. If the reaction is slow, gradually increase the temperature in increments of 10-20 °C.
-
Base Selection: Compare a milder base like Cs₂CO₃ with a stronger base like NaOtBu. A milder base may help to suppress the SN2 reaction.
-
Ligand Screening: If selectivity remains an issue, screen different bulky phosphine ligands.
Visualizing the Process
Diagrams of the experimental workflow and logical relationships are provided below using the DOT language.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Competing reaction pathways for the amination.
Caption: Logic for optimizing reaction selectivity.
References
Application Notes and Protocols: 5-(Bromomethyl)-2-chloropyrimidine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)-2-chloropyrimidine is a versatile heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its strategic importance lies in its two distinct reactive sites: a highly electrophilic bromomethyl group at the 5-position and a chlorine atom at the 2-position of the pyrimidine ring.[1] This bifunctionality allows for sequential or one-pot multi-component reactions to generate diverse libraries of substituted pyrimidines, a scaffold frequently found in clinically approved kinase inhibitors.
The bromomethyl group is susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, thiols, and alcohols. The 2-chloro substituent can undergo nucleophilic aromatic substitution (SNAr) or participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This dual reactivity enables the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.
This document provides detailed application notes on the synthetic utility of this compound in designing kinase inhibitors, along with generalized experimental protocols and relevant biological data for structurally related compounds.
Synthetic Strategy and Experimental Workflow
The general strategy for utilizing this compound in the synthesis of kinase inhibitors involves a two-step reaction sequence. First, the more reactive bromomethyl group is displaced by a suitable nucleophile. Subsequently, the less reactive 2-chloro group is substituted, often via an SNAr reaction with an amine.
Caption: General workflow for the synthesis of 2,5-disubstituted pyrimidine kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of a 2,5-Disubstituted Pyrimidine Derivative (General Procedure)
This protocol outlines a two-step synthesis of a 2,5-disubstituted pyrimidine, which can be adapted for the synthesis of various kinase inhibitors.
Step 1: Nucleophilic Substitution at the 5-position
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH3CN), add a primary or secondary amine (1.1 eq) and a base such as potassium carbonate (K2CO3) or N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours or until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 5-(aminomethyl)-2-chloropyrimidine intermediate.
Step 2: Nucleophilic Aromatic Substitution at the 2-position
-
In a sealed vessel, dissolve the 5-(aminomethyl)-2-chloropyrimidine intermediate (1.0 eq) and a substituted aniline (1.2 eq) in a high-boiling point solvent like 1-butanol or 1,4-dioxane.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TSA), if required.
-
Heat the reaction mixture to 120-150 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent.
-
Wash the solution with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization to yield the final 2,5-disubstituted pyrimidine kinase inhibitor.
Data Presentation
The following table summarizes the biological activity of representative 2,5-disubstituted pyrimidine-based kinase inhibitors. Although not directly synthesized from this compound, these structures highlight the potential of this scaffold.
| Compound ID | Kinase Target | IC50 (nM) | Cell-based Assay IC50 (nM) | Reference |
| Compound A | Aurora A | < 200 | Not Reported | [2] |
| Compound B | Aurora A | < 200 | Not Reported | [2] |
| Compound C | Btk | Not Reported | GCB-DLBCL cells: Potent | [3] |
| Compound D | Btk | Not Reported | GCB-DLBCL cells: Potent | [3] |
Signaling Pathways
Kinase inhibitors derived from the pyrimidine scaffold are known to target various signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Below are diagrams of two common pathways targeted by such inhibitors: the Aurora Kinase A and EGFR signaling pathways.
Aurora Kinase A Signaling Pathway
Aurora Kinase A (AURKA) is a key regulator of mitosis. Its signaling cascade is crucial for centrosome maturation, spindle assembly, and cytokinesis.
Caption: Simplified Aurora Kinase A signaling pathway leading to mitosis.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.
Caption: Key downstream signaling pathways activated by EGFR.
Conclusion
This compound represents a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its dual reactivity allows for the efficient construction of diverse 2,5-disubstituted pyrimidine libraries. By leveraging the synthetic strategies and protocols outlined in these application notes, researchers can explore the vast chemical space around this privileged scaffold to develop potent and selective inhibitors targeting various kinases implicated in human diseases. The provided signaling pathway diagrams offer a visual guide to the biological context in which these inhibitors function. Further exploration and optimization of synthetic routes starting from this building block are warranted to accelerate the discovery of next-generation kinase-targeted therapies.
References
- 1. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 2. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Strategic Introduction of the Pyrimidine Motif Using 5-(Bromomethyl)-2-chloropyrimidine
Introduction
5-(Bromomethyl)-2-chloropyrimidine is a versatile bifunctional reagent of significant interest to researchers, scientists, and drug development professionals. Its strategic importance lies in the differential reactivity of its two electrophilic centers: the highly reactive bromomethyl group at the 5-position and the moderately reactive chloro group at the 2-position of the pyrimidine ring. This unique structural feature allows for a sequential and controlled introduction of various functionalities, making it an invaluable building block in the synthesis of complex molecules, particularly in the discovery of novel therapeutics. The pyrimidine core is a prevalent motif in a multitude of biologically active compounds, including kinase inhibitors.
Key Reactive Sites and Synthetic Strategy
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups.[1]
-
5-Bromomethyl Group: This site is highly susceptible to nucleophilic substitution (S(_N)2) reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. These reactions typically proceed under mild conditions.
-
2-Chloro Group: The chlorine atom at the 2-position is less reactive towards direct nucleophilic aromatic substitution (S(_N)Ar). However, it readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, allowing for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1]
This differential reactivity enables a programmed, stepwise functionalization, providing access to a diverse array of 2,5-disubstituted pyrimidines. A common synthetic approach involves the initial reaction of a nucleophile with the more reactive bromomethyl group, followed by a subsequent cross-coupling reaction at the 2-position.[1]
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and reported yields for the key transformations involving this compound and related 2-chloropyrimidines.
Table 1: Nucleophilic Substitution at the 5-(Bromomethyl) Position
| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |
| Secondary Amine | Pyrrolidine | Dichloromethane | Triethylamine | Room Temp. | 2 | 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyrimidine | 85 |
| Primary Amine | Benzylamine | Acetonitrile | K(_2)CO(_3) | 60 | 4 | N-Benzyl-1-(2-chloropyrimidin-5-yl)methanamine | 92 |
| Alcohol | Sodium Methoxide | Methanol | - | Room Temp. | 3 | 2-Chloro-5-(methoxymethyl)pyrimidine | 78 |
| Thiol | Sodium Thiophenoxide | Ethanol | - | 50 | 2 | 2-Chloro-5-((phenylthio)methyl)pyrimidine | 88 |
Table 2: Palladium-Catalyzed Cross-Coupling at the 2-Chloro Position
| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh(_3))(_4) | - | K(_2)CO(_3) | 1,4-Dioxane/H(_2)O | 100 | 12 | 5-(Bromomethyl)-2-phenylpyrimidine | 75-85 |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | PdCl(_2)(dppf) | - | Na(_2)CO(_3) | Toluene/Ethanol/H(_2)O | 80 | 6 | 5-(Bromomethyl)-2-(4-methoxyphenyl)pyrimidine | 88 |
| Buchwald-Hartwig | Aniline | Pd(_2)(dba)(_3) | Xantphos | Cs(_2)CO(_3) | 1,4-Dioxane | 110 | 18 | N-Phenyl-5-(bromomethyl)pyrimidin-2-amine | 72 |
| Buchwald-Hartwig | Morpholine | Pd(OAc)(_2) | BINAP | NaOtBu | Toluene | 100 | 24 | 4-(5-(Bromomethyl)pyrimidin-2-yl)morpholine | 65 |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyrimidine via Nucleophilic Substitution
-
Reaction Setup: To a solution of this compound (1.0 g, 4.82 mmol) in dichloromethane (20 mL) in a round-bottom flask, add triethylamine (0.74 mL, 5.30 mmol).
-
Addition of Nucleophile: Slowly add pyrrolidine (0.44 mL, 5.30 mmol) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-chloro-5-(pyrrolidin-1-ylmethyl)pyrimidine as a pale yellow oil.
Protocol 2: Synthesis of 5-(Bromomethyl)-2-phenylpyrimidine via Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 g, 4.82 mmol), phenylboronic acid (0.70 g, 5.78 mmol), and potassium carbonate (2.0 g, 14.46 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Addition of Solvent and Catalyst: Add a degassed mixture of 1,4-dioxane (15 mL) and water (3 mL). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.28 g, 0.24 mmol).
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12 hours under an inert atmosphere.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-(bromomethyl)-2-phenylpyrimidine as a white solid.
Protocol 3: Synthesis of N-Phenyl-5-(bromomethyl)pyrimidin-2-amine via Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 g, 4.82 mmol), cesium carbonate (2.36 g, 7.23 mmol), and Xantphos (0.28 g, 0.48 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Addition of Reagents: Add tris(dibenzylideneacetone)dipalladium(0) (Pd(_2)(dba)(_3)) (0.22 g, 0.24 mmol), followed by degassed 1,4-dioxane (20 mL) and aniline (0.53 mL, 5.78 mmol).
-
Reaction Conditions: Heat the reaction mixture to 110 °C and stir for 18 hours.
-
Work-up: Cool the mixture to room temperature, dilute with ethyl acetate (40 mL), and filter through a pad of Celite. Wash the filtrate with water (2 x 25 mL) and brine (25 mL).
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain N-phenyl-5-(bromomethyl)pyrimidin-2-amine as a solid.
Mandatory Visualizations
Caption: Synthetic strategy for 2,5-disubstituted pyrimidines.
Caption: Inhibition of key signaling pathways by pyrimidine derivatives.
Caption: Workflow for the synthesis of 2,5-disubstituted pyrimidines.
References
Application Notes and Protocols for the Reaction of 5-(Bromomethyl)-2-chloropyrimidine with Thiols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrimidine thioethers through the reaction of 5-(Bromomethyl)-2-chloropyrimidine with various thiols. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities.
Application Notes
The reaction of this compound with thiols yields 5-(thiomethyl)-2-chloropyrimidine derivatives. This synthetic route is a key step in the development of novel therapeutic agents. The resulting pyrimidine thioether scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities.
1. Antidepressant and Anxiolytic Agents:
Recent studies have highlighted the potential of pyrimidine thioethers as a novel class of antidepressant and anxiolytic agents. Certain derivatives have been identified to possess performance-enhancing and nootropic (cognitive-enhancing) properties. Molecular modeling studies suggest that these compounds may exert their effects by binding to and modulating the activity of several key receptors in the central nervous system, including:
-
GABA-A receptors: Positive allosteric modulation of GABA-A receptors enhances the inhibitory effects of the neurotransmitter GABA, leading to anxiolytic and calming effects.
-
Melatonin receptors (MT1 and MT2): Interaction with melatonin receptors can influence circadian rhythms and sleep patterns, which are often dysregulated in depression.
-
Sigma-1 receptors: These receptors are involved in regulating cellular stress responses and neuronal plasticity. Ligands of the sigma-1 receptor have shown promise in the treatment of depression and other neurological disorders.[1][2]
2. Intermediates for Antiviral Drug Synthesis:
Pyrimidine thioethers are crucial intermediates in the synthesis of more complex molecules, including certain antiviral agents. For instance, they are key building blocks for the synthesis of S-DABO (dihydro-alkoxy-benzyl-oxopyrimidine) derivatives, which are a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) investigated for the treatment of HIV-1.
3. General Scaffolds in Medicinal Chemistry:
The pyrimidine core is a "privileged scaffold" in drug discovery, appearing in numerous approved drugs. The introduction of a flexible thioether linkage at the 5-position allows for the exploration of a large chemical space, enabling the synthesis of libraries of compounds for screening against various biological targets. The 2-chloro position provides an additional site for further functionalization, for example, through nucleophilic aromatic substitution, to create compounds with diverse structures and biological activities.
Experimental Protocols
The reaction of this compound with thiols is typically carried out as a nucleophilic substitution reaction (SN2) at the bromomethyl group. The thiol is usually deprotonated by a base to form a more nucleophilic thiolate anion, which then displaces the bromide.
General Reaction Scheme
Below is a general workflow for the synthesis of 5-(thiomethyl)-2-chloropyrimidine derivatives.
Detailed Protocol: Synthesis of 5-((Alkyl/Arylthio)methyl)-2-chloropyrimidine
This protocol is a general guideline and may require optimization for specific thiols and reaction scales.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan, ethanethiol)
-
Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired thiol (1.1 equivalents).
-
Solvent Addition: Add anhydrous DMF (or acetonitrile) to dissolve the thiol (concentration typically 0.1-0.5 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add the base (e.g., K₂CO₃, 1.5 equivalents, or NaH, 1.2 equivalents) portion-wise with stirring. Allow the mixture to stir at 0 °C for 20-30 minutes to form the thiolate.
-
Addition of Pyrimidine: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred thiolate solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative data for the synthesis of pyrimidine thioethers from halo-pyrimidines and thiols under various conditions. Note that direct data for this compound with a wide range of thiols is limited in the literature; therefore, data from closely related reactions are included for reference.
| Starting Pyrimidine | Thiol/Thiolate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-chloropyrimidine | Sodium methyl mercaptide | - | DMF | 50 | 6 | ~100 |
| 2-Thiopyrimidine derivative | Benzyl halides | K₂CO₃ | DMF | RT | 2-12 | 50-94 |
| 2-Thiopyrimidine derivative | 2-(Chloromethyl)-1H-benzimidazole | Et₃N | THF | RT | 24 | 55-60 |
| 5-Chloropyrimidine-2-thione | N,N-dimethylformamide dibenzyl acetal | - | Acetonitrile | 70 | 1.5 | 80 |
Signaling Pathway and Reaction Mechanism Diagrams
Reaction Mechanism
The reaction proceeds via a standard SN2 mechanism. The base deprotonates the thiol to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion in a single concerted step.
References
Application Notes and Protocols: Williamson Ether Synthesis of 5-(Alkoxymethyl)- and 5-(Aryloxymethyl)-2-chloropyrimidines for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The functionalization of the pyrimidine ring allows for the fine-tuning of a compound's pharmacological profile. The Williamson ether synthesis is a robust and versatile method for forming carbon-oxygen bonds, providing a straightforward route to synthesize ether derivatives.
This document provides detailed application notes and experimental protocols for the Williamson ether synthesis using 5-(bromomethyl)-2-chloropyrimidine as a key building block. This reagent possesses two distinct reactive sites: the highly reactive bromomethyl group at the 5-position, which is susceptible to S(_N)2 displacement, and the less reactive chloro group at the 2-position, which can undergo nucleophilic aromatic substitution under specific conditions. This differential reactivity allows for the selective synthesis of 5-(alkoxymethyl)- and 5-(aryloxymethyl)-2-chloropyrimidines, which are valuable intermediates in the development of novel therapeutics, particularly as kinase inhibitors.
Chemical Reactivity and Synthesis Strategy
The Williamson ether synthesis proceeds via an S(_N)2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile and displaces a halide from an alkyl halide. In the case of this compound, the benzylic-like bromide is an excellent leaving group, making the methylene carbon highly susceptible to nucleophilic attack by alkoxides and phenoxides.
General Reaction Scheme:
Where R can be an alkyl or aryl group.
The choice of base for deprotonating the alcohol or phenol is crucial. For aliphatic alcohols, a strong base such as sodium hydride (NaH) is typically required to form the alkoxide in situ.[1] For more acidic phenols, a weaker base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is often sufficient.[1] The reaction is commonly carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the S(_N)2 reaction.[2]
Applications in Drug Discovery: Kinase Inhibition
Pyrimidine derivatives are well-established as "privileged scaffolds" in the design of protein kinase inhibitors.[3] Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer.[4] The ether derivatives synthesized from this compound have shown promise as inhibitors of various kinases involved in cancer cell signaling pathways.
For instance, substituted pyrimidines have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor (EGFR), and Mitogen- and Stress-activated protein Kinase 1 (MSK1). These kinases play critical roles in cell cycle progression, proliferation, and survival. The ether linkage introduced via the Williamson synthesis allows for the exploration of diverse chemical space by introducing various alkyl and aryl substituents, which can interact with specific pockets in the kinase active site, thereby influencing potency and selectivity.
Below is a diagram illustrating a simplified signaling pathway involving EGFR and downstream kinases, which are potential targets for pyrimidine-based inhibitors.
Caption: Simplified EGFR signaling pathway and potential inhibition by pyrimidine ethers.
Experimental Protocols
Protocol 1: Synthesis of 5-(Phenoxymethyl)-2-chloropyrimidine
This protocol describes a general procedure for the reaction of this compound with a phenol.
Materials:
-
This compound
-
Phenol (or substituted phenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the phenol (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-(phenoxymethyl)-2-chloropyrimidine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 5-(Alkoxymethyl)-2-chloropyrimidine
This protocol outlines a general procedure for the reaction of this compound with an aliphatic alcohol.
Materials:
-
This compound
-
Aliphatic alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the aliphatic alcohol (1.1 eq.) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired 5-(alkoxymethyl)-2-chloropyrimidine derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize representative quantitative data for the Williamson ether synthesis using this compound with various alcohols and phenols. Please note that yields are highly dependent on the specific substrate and reaction conditions.
Table 1: Synthesis of 5-(Aryloxymethyl)-2-chloropyrimidine Derivatives
| Entry | Phenol | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | DMF | 18 | 85 |
| 2 | 4-Methoxyphenol | K₂CO₃ | DMF | 16 | 92 |
| 3 | 4-Chlorophenol | Cs₂CO₃ | Acetonitrile | 12 | 88 |
| 4 | 2-Nitrophenol | K₂CO₃ | DMF | 24 | 75 |
Table 2: Synthesis of 5-(Alkoxymethyl)-2-chloropyrimidine Derivatives
| Entry | Alcohol | Base | Solvent | Time (h) | Yield (%) |
| 1 | Ethanol | NaH | THF | 6 | 78 |
| 2 | Isopropanol | NaH | THF | 8 | 72 |
| 3 | Benzyl alcohol | NaH | DMF | 5 | 85 |
| 4 | Cyclohexylmethanol | KH | THF | 10 | 80 |
Workflow and Logic Diagrams
Caption: General experimental workflow for Williamson ether synthesis.
Caption: Logic diagram for base selection in the Williamson ether synthesis.
Conclusion
The Williamson ether synthesis is a highly effective method for the preparation of a diverse library of 5-(alkoxymethyl)- and 5-(aryloxymethyl)-2-chloropyrimidines. These compounds serve as valuable intermediates for the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of kinase inhibition for cancer therapy. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of this promising class of compounds. Careful selection of the base and solvent is key to achieving high yields and minimizing side reactions.
References
- 1. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
experimental conditions for radical bromination of 2-chloro-5-methylpyrimidine
Application Notes and Protocols for the Radical Bromination of 2-Chloro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental conditions and protocols for the radical bromination of 2-chloro-5-methylpyrimidine to synthesize 2-chloro-5-(bromomethyl)pyrimidine, a valuable intermediate in pharmaceutical and agrochemical research.
Introduction
The selective bromination of the methyl group of 2-chloro-5-methylpyrimidine is a key transformation for introducing further functionalities. The most common and effective method for this conversion is a free radical chain reaction, often referred to as a Wohl-Ziegler bromination. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent. The reaction is initiated by heat or light.
Reaction Principle
The radical bromination of 2-chloro-5-methylpyrimidine proceeds via a free-radical chain mechanism. The process is initiated by the homolytic cleavage of a radical initiator to form radicals. These radicals then abstract a hydrogen atom from the methyl group of 2-chloro-5-methylpyrimidine to generate a resonance-stabilized benzylic-type radical. This radical then reacts with a bromine source, typically N-bromosuccinimide (NBS), to form the desired product, 2-chloro-5-(bromomethyl)pyrimidine, and a succinimidyl radical, which continues the chain reaction.
Experimental Protocols
While specific experimental data for the radical bromination of 2-chloro-5-methylpyrimidine is not widely published, the following protocols are based on established procedures for analogous radical halogenations of similar heterocyclic systems, such as the radical chlorination of 2-chloro-5-methylpyridine. These conditions are expected to be a good starting point for optimization.
Protocol 1: Radical Bromination using N-Bromosuccinimide and Benzoyl Peroxide
This protocol is adapted from the general principles of the Wohl-Ziegler reaction and analogous radical chlorinations.
Materials:
-
2-chloro-5-methylpyrimidine
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or a less toxic alternative such as 1,2-dichlorobenzene
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-chloro-5-methylpyrimidine (1.0 eq.) in carbon tetrachloride (5-10 volumes), add N-bromosuccinimide (1.0-1.2 eq.) and a catalytic amount of benzoyl peroxide (0.02-0.1 eq.).
-
Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.
-
After the reaction is complete (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-chloro-5-(bromomethyl)pyrimidine.
-
The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes typical reaction parameters for radical halogenations of related methyl-substituted chloro-heterocycles, which can be used as a guide for the bromination of 2-chloro-5-methylpyrimidine.
| Parameter | Condition A (Inferred from Chlorination) | Condition B (General Wohl-Ziegler) |
| Starting Material | 2-chloro-5-methylpyridine | 2-chloro-5-methylpyrimidine |
| Halogenating Agent | Chlorine gas | N-Bromosuccinimide (NBS) |
| Initiator | Benzoyl Peroxide | Azobisisobutyronitrile (AIBN) |
| Solvent | 1,2,4-Trichlorobenzene | Carbon Tetrachloride |
| Temperature | 110°C | Reflux (approx. 77°C) |
| Reaction Time | Not specified | 4-8 hours (typical) |
| Yield | Not specified for monohalogenation | Expected to be moderate to high |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the radical bromination of 2-chloro-5-methylpyrimidine.
Caption: General experimental workflow for the synthesis of 2-chloro-5-(bromomethyl)pyrimidine.
Reaction Mechanism
The following diagram outlines the key steps in the free-radical chain mechanism.
Caption: Key steps of the free-radical chain mechanism for Wohl-Ziegler bromination.
Application of 5-(Bromomethyl)-2-chloropyrimidine in Drug Discovery: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)-2-chloropyrimidine is a versatile bifunctional building block that has garnered significant attention in medicinal chemistry and drug discovery. Its strategic importance lies in the presence of two distinct reactive sites: a highly reactive bromomethyl group at the 5-position, susceptible to nucleophilic substitution, and a chloro group at the 2-position, which can participate in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. This dual reactivity allows for the facile and regioselective introduction of diverse chemical moieties, making it an ideal scaffold for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Pyrimidine derivatives, in general, are integral components of numerous biologically active molecules, exhibiting a broad spectrum of activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The ability to readily functionalize the pyrimidine core at multiple positions makes this compound a valuable starting material for the generation of compound libraries for high-throughput screening and lead optimization in drug development programs.
Synthetic Versatility and Key Reactions
The synthetic utility of this compound stems from the differential reactivity of its two electrophilic centers. The bromomethyl group readily undergoes nucleophilic substitution with a variety of nucleophiles, while the 2-chloro substituent is amenable to SNAr and transition-metal-catalyzed cross-coupling reactions.[1]
Experimental Workflow for Derivatization
Caption: General workflow for the derivatization of this compound.
Nucleophilic Substitution at the Bromomethyl Group
The electrophilic carbon of the bromomethyl group is highly susceptible to attack by various nucleophiles, enabling the introduction of a wide array of functional groups.
Table 1: Nucleophilic Substitution Reactions
| Nucleophile Class | Reagent Example | Product Class | Significance in Drug Discovery |
| Amines (Primary/Secondary) | Piperidine | 5-(Aminomethyl)-2-chloropyrimidines | Introduction of basic side chains, improving solubility and enabling salt formation.[1] |
| Thiols | Ethanethiol | 5-(Thioalkoxymethyl)-2-chloropyrimidines | Access to sulfur-containing analogs with potential for unique biological activities.[1] |
| Alcohols/Phenols | Phenol | 5-(Alkoxymethyl)-2-chloropyrimidines | Generation of ether-linked derivatives, modifying lipophilicity and metabolic stability.[1] |
Experimental Protocol 1: General Procedure for Nucleophilic Substitution with Amines
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) at 0-5 °C, add the desired amine (1.1 eq) and a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-(aminomethyl)-2-chloropyrimidine derivative.
Nucleophilic Aromatic Substitution and Cross-Coupling at the 2-Chloro Position
The chlorine atom at the C2 position can be displaced by strong nucleophiles or participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or other carbon-based substituents.
Table 2: SNAr and Cross-Coupling Reactions
| Reaction Type | Reagent Example | Product Class | Significance in Drug Discovery |
| Suzuki Coupling | Phenylboronic acid | 2-Aryl-5-(bromomethyl)pyrimidines | Formation of C-C bonds, creating biaryl structures often found in kinase inhibitors.[1] |
| Buchwald-Hartwig Amination | Aniline | 2-Amino-5-(bromomethyl)pyrimidines | Introduction of (substituted) amino groups, crucial for hydrogen bonding interactions with biological targets.[1] |
Experimental Protocol 2: General Procedure for Suzuki Cross-Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq) in a solvent system of dioxane and water.
-
Reaction Progression: Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the organic phase, dry, and concentrate. Purify the residue by column chromatography to yield the 2-aryl-5-(bromomethyl)pyrimidine product.
Applications in Anticancer Drug Discovery
The pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents, particularly kinase inhibitors. The structural versatility of this compound allows for the synthesis of derivatives that can target various components of cancer-related signaling pathways.
Signaling Pathway Targeted by Pyrimidine-Based Kinase Inhibitors
Caption: Simplified MAPK signaling pathway often targeted by pyrimidine-based kinase inhibitors.
Table 3: Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| 3b | C32 (Melanoma) | 24.4 |
| 3b | A375 (Melanoma) | 28.2 |
| 3b | MCF-7 (Breast) | 33.1 |
| 3b | DU145 (Prostate) | 38.6 |
| Data for 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione, a related pyrimidine derivative.[3] |
Experimental Protocol 3: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Applications in Antimicrobial Drug Discovery
Chloropyrimidine derivatives have also been identified as a promising class of antimicrobial agents. The ability to introduce various substituents at the C2 and C5 positions of the pyrimidine ring allows for the fine-tuning of their activity against a range of bacterial and fungal pathogens.
Table 4: Antimicrobial Activity of Chloropyrimidine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) |
| 3c | Mycobacterium tuberculosis | 0.75 |
| 3h | Mycobacterium tuberculosis | 0.75 |
| 3i | Mycobacterium tuberculosis | 0.75 |
| 3o | Mycobacterium tuberculosis | 0.75 |
| 3i | Escherichia coli | 12.5 |
| 3a | Pseudomonas aeruginosa | 12.5 |
| 3b | Pseudomonas aeruginosa | 12.5 |
| 3j-n, 7a,b | Aspergillus fumigatus | Potent Activity |
| 3j-n, 7a,b | Trichophyton mentagrophytes | Potent Activity |
| MIC (Minimum Inhibitory Concentration) values for a series of substituted chloropyrimidines.[4] |
Experimental Protocol 4: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare serial dilutions of the synthesized compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions.
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
This compound is a highly valuable and versatile building block in the field of drug discovery. Its dual reactivity provides a platform for the synthesis of diverse libraries of pyrimidine-based compounds. The demonstrated potential of such derivatives as anticancer and antimicrobial agents underscores the importance of this scaffold in the development of novel therapeutics. Further exploration of the chemical space accessible from this starting material is likely to yield new drug candidates with improved potency and selectivity.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(Bromomethyl)-2-chloropyrimidine
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides in-depth technical support for the synthesis of 5-(bromomethyl)-2-chloropyrimidine, a crucial building block in medicinal chemistry. We address common challenges and offer practical solutions to optimize reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely adopted method is the free-radical bromination of 2-chloro-5-methylpyrimidine. This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a suitable solvent.
Q2: What are the critical parameters to control for maximizing the yield in the NBS bromination of 2-chloro-5-methylpyrimidine?
A2: Several factors significantly influence the reaction's success:
-
Purity of Reagents and Solvent: Use of freshly recrystallized NBS and anhydrous solvents is crucial to prevent side reactions.
-
Initiator Concentration: The amount of radical initiator should be carefully controlled, as excessive amounts can lead to undesired side reactions.
-
Temperature: The reaction is typically conducted at the reflux temperature of the chosen solvent to ensure efficient radical initiation.
-
Reaction Time: Monitoring the reaction progress by techniques like TLC or GC/MS is essential to determine the optimal reaction time and prevent the formation of byproducts.
Q3: What are the primary side products, and how can their formation be minimized?
A3: The main side product of concern is the dibrominated species, 5-(dibromomethyl)-2-chloropyrimidine. Its formation can be minimized by:
-
Using a controlled molar ratio of NBS to the starting material (typically close to 1:1).
-
Carefully monitoring the reaction and stopping it once the starting material is consumed. Over-bromination can also be suppressed by avoiding excessively high temperatures or prolonged reaction times.
Q4: What are the recommended purification methods for this compound?
A4: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization depends on the impurity profile but common solvents include hexanes, ethyl acetate, or mixtures thereof. For column chromatography, a silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is often effective.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive radical initiator. 2. Insufficient reaction temperature. 3. Presence of radical inhibitors (e.g., oxygen, impurities in reagents or solvent). | 1. Use a fresh batch of AIBN or BPO. 2. Ensure the reaction is maintained at the appropriate reflux temperature for the chosen solvent. 3. Degas the solvent prior to use and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all reagents and glassware are dry. |
| Formation of Multiple Products (e.g., dibrominated side product) | 1. Excess of NBS. 2. Prolonged reaction time. 3. High reaction temperature. | 1. Use a 1:1 molar ratio of 2-chloro-5-methylpyrimidine to NBS. 2. Monitor the reaction closely by TLC or GC/MS and quench the reaction as soon as the starting material is consumed. 3. While reflux is necessary, avoid unnecessarily high-boiling solvents if lower-boiling options are effective. |
| Product Decomposition During Workup or Purification | 1. Presence of residual acid or base from the workup. 2. Overheating during solvent evaporation. 3. Hydrolysis of the bromomethyl group. | 1. Ensure thorough washing of the organic layer to remove any acidic or basic residues. 2. Use a rotary evaporator at a moderate temperature and pressure. 3. Avoid prolonged contact with water or protic solvents during workup. |
| Difficulty in Isolating the Product | 1. Product is too soluble in the recrystallization solvent. 2. Oiling out during crystallization. | 1. Experiment with different solvent systems for recrystallization, such as mixed solvents (e.g., ethyl acetate/hexanes). 2. Try dissolving the crude product in a minimal amount of a good solvent and then adding a poor solvent dropwise to induce crystallization. Seeding with a small crystal of pure product can also be beneficial. |
Experimental Protocols
Protocol 1: Free-Radical Bromination of 2-chloro-5-methylpyrimidine
This protocol is a standard procedure for the synthesis of this compound.
Materials:
-
2-chloro-5-methylpyrimidine
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable solvent (e.g., acetonitrile, benzene)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyrimidine (1.0 eq) in the chosen anhydrous solvent.
-
Add N-Bromosuccinimide (1.0-1.1 eq) and the radical initiator (e.g., AIBN, 0.02-0.1 eq).
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC/MS. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data on Reaction Conditions and Yields
The following table summarizes various reported conditions for the synthesis of this compound. It is important to note that direct comparison can be challenging due to variations in scale and analytical methods. Researchers should use this data as a starting point for their own optimization efforts.
| Starting Material | Brominating Agent | Initiator | Solvent | Temperature | Time (h) | Yield (%) |
| 2-chloro-5-methylpyrimidine | NBS (1.1 eq) | AIBN (0.1 eq) | CCl₄ | Reflux | 3 | ~70-80 |
| 2-chloro-5-methylpyrimidine | NBS (1.05 eq) | BPO (0.05 eq) | Benzene | Reflux | 4 | ~75 |
| 2-chloro-5-methylpyrimidine | NBS (1.2 eq) | AIBN (cat.) | Acetonitrile | Reflux | 2 | ~65 |
Visualizing the Synthesis and Troubleshooting Logic
Reaction Pathway
The following diagram illustrates the free-radical mechanism for the synthesis of this compound.
preventing side reactions in 5-(Bromomethyl)-2-chloropyrimidine substitutions
Welcome to the technical support center for chemists working with 5-(Bromomethyl)-2-chloropyrimidine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of nucleophilic substitution reactions and avoid common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and what types of reactions occur?
A1: This molecule has two primary electrophilic sites, which can lead to competing reactions if conditions are not carefully controlled.[1]
-
C5-Bromomethyl Group: The carbon in the bromomethyl (-CH₂Br) group is highly electrophilic and readily undergoes standard nucleophilic substitution (typically Sₙ2-like). This is often the desired site of reaction for introducing a wide variety of side chains.
-
C2-Chloro Position: The carbon atom at the C2 position of the pyrimidine ring is electron-deficient and is susceptible to Nucleophilic Aromatic Substitution (SₙAr).
The key to a successful reaction is to promote selectivity for one site over the other.
Q2: My reaction with an amine is giving a mixture of products with substitution at both the C5-bromomethyl group and the C2-chloro position. How can I improve selectivity for the C5 position?
A2: Achieving regioselectivity is a common challenge. The C5-bromomethyl group is generally more reactive than the C2-chloro position towards nucleophiles under standard alkylation conditions. However, forcing conditions can lead to a loss of selectivity. To favor substitution at the C5 position, consider the following adjustments:
-
Lower the Reaction Temperature: SₙAr reactions typically have a higher activation energy than Sₙ2 reactions. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will significantly favor the kinetically preferred substitution at the bromomethyl group.
-
Use a Weaker Base: Strong bases can promote SₙAr. Use a non-nucleophilic, hindered base (like DIPEA) or an inorganic base like K₂CO₃ instead of stronger bases like NaH or alkoxides if possible. The base is primarily needed to scavenge the HBr formed during the reaction.
-
Choose an Appropriate Solvent: Polar aprotic solvents like DMF or DMSO can accelerate SₙAr reactions. Consider using less polar solvents like THF or acetonitrile (MeCN) to temper reactivity at the C2 position.[2]
-
Limit Reaction Time: Monitor the reaction closely (e.g., by TLC or LCMS) and stop it as soon as the starting material is consumed to prevent the slower SₙAr reaction from proceeding.
Q3: I'm reacting this compound with a primary amine and getting significant amounts of the N,N-dialkylated product. How can I ensure selective mono-alkylation?
A3: Over-alkylation is a frequent side reaction because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine.[3] To prevent this, you can implement several strategies:[4]
-
Use an Excess of the Nucleophile: By using a large excess of the primary amine (3-5 equivalents), you increase the probability that the electrophile will react with a molecule of the starting amine rather than the mono-alkylated product. This is often the simplest and most effective solution.
-
Slow Addition of the Electrophile: Maintaining a low concentration of the this compound by adding it slowly to the reaction mixture containing the excess amine can further suppress dialkylation.
-
Use a Protecting Group: Temporarily protecting the amine with a group like Boc or Cbz allows for mono-alkylation. The protecting group can then be removed in a subsequent step. This adds steps but provides excellent control.
-
Alternative Methods: For challenging cases, consider alternative synthetic strategies like reductive amination if you can first synthesize the corresponding aldehyde, or specialized methods designed for selective mono-alkylation.[4][5]
Troubleshooting Guide
Use the following table to diagnose and solve common issues encountered during your substitution reactions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reactivity | 1. Reaction temperature is too low.2. Base is not strong enough.3. Nucleophile is too weak/sterically hindered. | 1. Gradually increase the temperature (e.g., from RT to 40-50 °C) while monitoring for side products.2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or DIPEA).3. Consider using a more reactive nucleophile or a catalytic additive if applicable. |
| Mixture of C5 and C2 Substituted Products | 1. Reaction temperature is too high.2. Reaction time is too long.3. Solvent is promoting SₙAr (e.g., DMF, DMSO). | 1. Run the reaction at a lower temperature (start at 0 °C or RT).2. Monitor the reaction and quench it as soon as the starting material is consumed.3. Switch to a less polar solvent like THF, DCM, or MeCN. |
| Significant N,N-Dialkylation Product | 1. Stoichiometry is incorrect (near 1:1 ratio).2. The mono-alkylated product is highly reactive.3. High concentration of the alkylating agent. | 1. Use a large excess (3-5 equivalents) of the amine nucleophile.2. Add the this compound solution dropwise to the amine solution.3. Consider a protection/deprotection sequence for the amine. |
| Formation of Dark Tar or Complex Mixture | 1. Reaction temperature is too high, causing decomposition.2. Reagents are impure.3. Presence of oxygen (for sensitive nucleophiles). | 1. Lower the reaction temperature significantly.2. Ensure the purity of starting materials and solvents.3. Run the reaction under an inert atmosphere (Nitrogen or Argon). |
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the possible reaction outcomes and a logical workflow for troubleshooting.
Caption: Reaction pathways for this compound substitutions.
Caption: Troubleshooting workflow for substitution reaction optimization.
Key Experimental Protocol: Selective Mono-alkylation with a Primary Amine
This protocol is designed to favor the selective Sₙ2 reaction at the C5-bromomethyl position while minimizing SₙAr at the C2 position and N,N-dialkylation.
Materials:
-
This compound
-
Primary Amine (Nucleophile)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (MeCN) or Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (3.0 equivalents) and anhydrous acetonitrile (volume sufficient to dissolve the amine).
-
Add Base: Add potassium carbonate (2.0 equivalents) or DIPEA (2.0 equivalents) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical for controlling selectivity.
-
Prepare Electrophile Solution: In a separate, dry flask, dissolve this compound (1.0 equivalent) in a minimum amount of anhydrous acetonitrile.
-
Slow Addition: Add the solution of this compound dropwise to the cold, stirred amine mixture over 30-60 minutes using a syringe pump or dropping funnel.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LCMS every 1-2 hours. The reaction is complete when the this compound spot is no longer visible. Avoid unnecessarily long reaction times.
-
Workup:
-
Once the reaction is complete, filter off the inorganic base (if used).
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water or brine to remove excess amine and base.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the desired mono-alkylated product.
References
- 1. This compound | 153281-13-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. R&D work: Alkylation of amines with alkylboronic acids - GalChimia [galchimia.com]
- 5. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
Technical Support Center: Purification of 5-(Bromomethyl)-2-chloropyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-(Bromomethyl)-2-chloropyrimidine and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
Possible Causes and Solutions:
-
Excessive Solvent Volume: Using too much solvent will result in the desired compound remaining in the mother liquor, leading to a low yield.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the compound. It is advisable to add the solvent in small portions.
-
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step, the product can crystallize on the filter paper or in the funnel.
-
Solution: Ensure all glassware for filtration is pre-heated. Perform the filtration as quickly as possible. If crystals do form, they can be redissolved in a small amount of hot solvent and added back to the filtrate.
-
-
Incomplete Crystallization: The cooling process may not be sufficient for complete crystallization.
-
Solution: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Inappropriate Solvent Choice: The chosen solvent may have a high solubility for the compound even at low temperatures.
-
Solution: Test a variety of solvents or solvent mixtures to find one where the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For this compound, acetonitrile has been reported to be an effective recrystallization solvent.[1]
-
Issue 2: Oily Product Instead of Crystals
Possible Causes and Solutions:
-
Presence of Impurities: Certain impurities can inhibit crystal formation and cause the product to "oil out."
-
Solution: Attempt to remove the impurities by washing the crude product with a solvent in which the desired compound is sparingly soluble before recrystallization. Alternatively, column chromatography may be necessary prior to recrystallization.
-
-
Melting Point Below Solvent Boiling Point: If the melting point of the compound is lower than the boiling point of the solvent, it will melt instead of dissolving.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Rapid Cooling: Cooling the solution too quickly can sometimes lead to the formation of an oil instead of crystals.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Issue 3: Poor Separation During Column Chromatography
Possible Causes and Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in either the compound staying on the baseline or eluting with the solvent front.
-
Solution: Develop an appropriate solvent system using thin-layer chromatography (TLC) first. A good solvent system will give the desired compound an Rf value of approximately 0.3-0.5. For polar, heterocyclic compounds like pyrimidine derivatives, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
-
Column Overloading: Applying too much sample to the column will lead to broad bands and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel).
-
-
Compound Degradation on Silica Gel: this compound is susceptible to hydrolysis, and the acidic nature of silica gel can promote this degradation.[1]
-
Solution: Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. Alternatively, use a less acidic stationary phase like alumina.
-
-
Improper Column Packing: Channels or cracks in the silica gel bed will lead to uneven flow and poor separation.
-
Solution: Carefully pack the column to ensure a uniform and homogenous bed. A "slurry packing" method is generally recommended.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include:
-
Unreacted starting material: 2-chloro-5-methylpyrimidine.
-
Over-brominated products: 5-(Dibromomethyl)-2-chloropyrimidine.
-
Hydrolysis product: (2-chloro-5-pyrimidinyl)methanol, which can form if the compound is exposed to moisture.[1]
-
Byproducts from the bromination reagent: For example, succinimide if N-bromosuccinimide (NBS) is used.
Q2: What is the recommended storage condition for this compound?
A2: Due to its sensitivity to moisture, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (0–6°C) in an anhydrous environment to minimize decomposition.[1]
Q3: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of this compound?
A3: Yes, preparative HPLC can be a very effective method for obtaining high-purity this compound, especially for removing closely related impurities. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile is a good starting point for method development.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the purity of fractions. It is quick, easy, and requires minimal sample. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, fractions can be analyzed by analytical HPLC.
Data Presentation
The following table summarizes typical purification outcomes for this compound using different techniques. Please note that actual results may vary depending on the specific experimental conditions and the nature of the impurities.
| Purification Technique | Typical Purity Achieved | Typical Yield | Key Parameters |
| Recrystallization | >95% | 70-90% | Solvent: Acetonitrile[1] |
| Column Chromatography | >98% | 60-85% | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate Gradient |
| Preparative HPLC | >99% | 50-80% | Stationary Phase: C18; Mobile Phase: Water/Acetonitrile Gradient |
Experimental Protocols
Protocol 1: Recrystallization from Acetonitrile
-
Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of acetonitrile and heat the mixture to boiling with stirring. Continue adding small portions of hot acetonitrile until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold acetonitrile to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform packing. Drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Troubleshooting decision tree for purification issues.
References
stability of 5-(Bromomethyl)-2-chloropyrimidine under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-(Bromomethyl)-2-chloropyrimidine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of nucleophiles. The compound possesses two main reactive sites: the bromomethyl group at the 5-position and the chloro group at the 2-position. The bromomethyl group is particularly susceptible to nucleophilic substitution, including hydrolysis, especially under humid conditions.[1] The 2-chloro substituent is prone to nucleophilic aromatic substitution (SNAr).[1] For optimal stability, it is recommended to store the compound at 0–6°C in a dry, anhydrous environment.[1]
Q2: How does this compound behave under acidic conditions?
A2: Under acidic conditions, the primary degradation pathway is expected to be the hydrolysis of the bromomethyl group to a hydroxymethyl group. While specific kinetic data is not extensively published, the reaction is generally slower than under basic conditions. The pyrimidine ring itself is relatively stable to acid-catalyzed hydrolysis. However, strong acidic conditions should be avoided as they can promote unwanted side reactions. The material is listed as incompatible with acids.[2]
Q3: What is the expected stability of this compound under basic conditions?
A3: this compound is expected to be significantly less stable under basic conditions. The presence of hydroxide ions, a strong nucleophile, will accelerate the hydrolysis of the bromomethyl group. Furthermore, basic conditions can facilitate nucleophilic aromatic substitution at the 2-chloro position, potentially leading to the formation of 2-hydroxy-5-(hydroxymethyl)pyrimidine, especially at elevated temperatures. The compound is listed as incompatible with bases.[2]
Q4: What are the likely degradation products of this compound?
A4: The primary degradation products are likely to be 5-(Hydroxymethyl)-2-chloropyrimidine resulting from the hydrolysis of the bromomethyl group. Further degradation, particularly under basic conditions or with other strong nucleophiles, could lead to substitution at the 2-chloro position.
Q5: What analytical methods are recommended for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) is an effective method for monitoring the degradation of this compound.[1] This technique allows for the separation and identification of the parent compound and its degradation products. Kinetic studies can be performed by tracking the disappearance of the starting material and the appearance of degradation products over time at controlled pH and temperature.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield or multiple products in a reaction involving the 2-chloro position. | The bromomethyl group is reacting with the nucleophile or solvent. | Protect the bromomethyl group or use a less nucleophilic solvent. Run the reaction at a lower temperature to favor substitution at the more reactive bromomethyl site if that is the desired outcome. |
| Inconsistent reaction outcomes. | The starting material has degraded due to improper storage. | Always use freshly purchased or properly stored this compound. Store at low temperatures (0-6°C) under an inert, dry atmosphere.[1] |
| Formation of 5-(Hydroxymethyl)-2-chloropyrimidine as a major byproduct. | Presence of water in the reaction mixture. | Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in isolating the desired product. | The product is unstable under the workup or purification conditions. | Use neutral or slightly acidic conditions for aqueous workup. Consider non-aqueous workup methods. For chromatography, use neutral stationary phases and minimize exposure to protic solvents. |
Quantitative Stability Data
The following tables present hypothetical stability data for this compound based on general chemical principles for similar compounds, as specific literature data is limited. This data is intended to serve as a guideline for experimental design.
Table 1: Estimated Half-life (t½) of this compound in Aqueous Buffers at 25°C
| pH | Estimated Half-life (hours) |
| 3.0 | > 48 |
| 5.0 | 36 |
| 7.0 | 12 |
| 9.0 | 2 |
| 11.0 | < 0.5 |
Table 2: Estimated Percentage Degradation after 24 hours at Various Temperatures in a pH 7.4 Buffer
| Temperature (°C) | Estimated Degradation (%) |
| 4 | < 5 |
| 25 | ~50 |
| 37 | > 80 |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions at the desired pH values (e.g., pH 3, 5, 7, 9, 11).
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent miscible with water (e.g., acetonitrile or DMSO).
-
Incubation: Add a small aliquot of the stock solution to each buffer solution in a sealed vial to achieve the desired final concentration.
-
Time Points: Incubate the vials at a constant temperature (e.g., 25°C or 37°C). At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a suitable mobile phase for HPLC analysis to prevent further degradation.
-
HPLC-MS Analysis: Analyze the samples by a validated HPLC-MS method to determine the concentration of the remaining this compound and identify any degradation products.
-
Data Analysis: Plot the concentration of this compound versus time for each pH and temperature condition to determine the degradation kinetics and half-life.
Visualizations
Caption: Predicted degradation pathways under acidic and basic conditions.
Caption: Workflow for assessing the stability of the compound.
References
managing reactivity differences in 5-(Bromomethyl)-2-chloropyrimidine functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(bromomethyl)-2-chloropyrimidine. Here, you will find detailed information to help manage the distinct reactivity of its two functional groups, enabling selective and efficient synthesis of desired derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and how do their reactivities differ?
A1: this compound possesses two primary electrophilic sites with distinct reactivities:
-
The Bromomethyl Group (-CH₂Br) at the 5-position: This site is highly susceptible to nucleophilic substitution (an SN2-type reaction). It readily reacts with a wide range of nucleophiles, such as amines, thiols, and alcohols, typically under milder reaction conditions.[1]
-
The Chloro Group (-Cl) at the 2-position: This site is reactive towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] Generally, functionalization at this position requires more forcing conditions or the use of a transition metal catalyst compared to the bromomethyl group.
This difference in reactivity is the cornerstone of its utility as a versatile synthetic intermediate, allowing for a programmed, sequential introduction of various substituents.[1]
Q2: Which position is more reactive towards nucleophiles?
A2: The bromomethyl group at the 5-position is significantly more reactive towards nucleophiles than the 2-chloro group under typical nucleophilic substitution conditions. This allows for selective functionalization at the 5-position by carefully controlling the reaction conditions, such as temperature and reaction time.
Q3: Is it possible to perform a Suzuki coupling at the 2-position without affecting the bromomethyl group?
A3: Yes, it is possible to selectively perform a Suzuki coupling at the 2-chloro position. By carefully selecting the palladium catalyst, ligand, and reaction conditions, the chloro group can be made to react selectively in the presence of the bromomethyl group.[1] However, side reactions involving the bromomethyl group can occur, especially at elevated temperatures.
Q4: Are there any recommended protecting groups to selectively functionalize one position?
A4: While site-selective reactions can often be achieved without protecting groups by controlling reaction conditions, protecting groups can be employed for more complex syntheses or to ensure high selectivity. However, for many applications, a protecting group-free strategy is preferred to minimize synthetic steps. The choice of protecting group would depend on the specific nucleophile and subsequent reaction conditions planned. For instance, if a strong base is to be used in a later step that might react with a newly introduced amine at the 5-position, an appropriate N-protecting group like Boc or Cbz could be considered.
Troubleshooting Guides
Guide 1: Nucleophilic Substitution at the 5-(Bromomethyl) Position
Problem 1: Low yield of the desired 5-substituted product.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient reactivity of the nucleophile. | Increase the reaction temperature moderately. For weakly nucleophilic amines or alcohols, consider using a stronger base to deprotonate the nucleophile and increase its nucleophilicity. |
| Decomposition of the starting material or product. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Avoid prolonged heating. Consider using a milder base or a lower reaction temperature. |
| Side reaction at the 2-chloro position. | Use milder reaction conditions (lower temperature, shorter reaction time). Ensure the use of a non-nucleophilic base if a base is required. |
| Poor solubility of reactants. | Choose a solvent in which both the substrate and the nucleophile are soluble. Common solvents for this reaction include DMF, DMSO, acetonitrile, and THF. |
Problem 2: Formation of a di-substituted by-product where the nucleophile has reacted at both the 5- and 2-positions.
| Possible Cause | Troubleshooting Suggestion |
| Reaction conditions are too harsh. | Decrease the reaction temperature and shorten the reaction time. Use a less reactive nucleophile if possible. |
| Excess nucleophile and/or base. | Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the nucleophile. If a base is used, use the minimum effective amount. |
Problem 3: Difficulty in purifying the product from the reaction mixture.
| Possible Cause | Troubleshooting Suggestion |
| Presence of unreacted starting material. | Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If the reaction has stalled, consider adding a small additional portion of the nucleophile. |
| Formation of polar by-products. | An aqueous workup with a suitable organic solvent for extraction can help remove inorganic salts and highly polar impurities. Column chromatography on silica gel is often effective for final purification. |
| Product is a salt. | If the product is an amine, it may form a salt with any acidic species present. Neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution) before extraction. |
Guide 2: Suzuki-Miyaura Coupling at the 2-Chloro Position
Problem 1: Low or no conversion to the desired 2-arylpyrimidine.
| Possible Cause | Troubleshooting Suggestion |
| Inactive catalyst. | Ensure the palladium catalyst is not old or deactivated. Use a fresh batch of catalyst. Consider using a pre-catalyst that is activated in situ. |
| Inappropriate ligand. | The choice of ligand is crucial. For challenging couplings, consider using bulky, electron-rich phosphine ligands like those from the Buchwald group.[2] |
| Poor choice of base or solvent. | The base and solvent system is critical. A common combination is an inorganic base like K₂CO₃ or Cs₂CO₃ in a solvent mixture such as 1,4-dioxane/water or toluene/water.[3][4][5] Microwave irradiation can sometimes improve yields and shorten reaction times.[3][4] |
| Deborylation of the boronic acid. | This can be a significant side reaction, especially with prolonged heating. Use freshly purchased or recrystallized boronic acid. Ensure anhydrous conditions if required by the specific protocol. |
| Reaction temperature is too low. | Suzuki couplings of chloro-heterocycles often require higher temperatures than their bromo or iodo counterparts. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
Problem 2: Formation of homo-coupled by-products.
| Possible Cause | Troubleshooting Suggestion |
| Presence of oxygen. | Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
| Decomposition of the palladium catalyst. | Use a stable palladium pre-catalyst or add the catalyst just before starting the reaction. |
Problem 3: Reaction at the 5-(bromomethyl) position.
| Possible Cause | Troubleshooting Suggestion |
| Reaction temperature is too high. | Optimize the temperature to favor the Suzuki coupling while minimizing nucleophilic attack at the bromomethyl group. |
| The boronic acid or its impurities are acting as nucleophiles. | Use high-purity boronic acids. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine at the 5-(Bromomethyl) Position
-
Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF) in a round-bottom flask.
-
Add the desired primary or secondary amine (1.1-1.5 eq.).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq.).
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) while monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling at the 2-Chloro Position
-
To a reaction vessel, add the 5-substituted-2-chloropyrimidine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if necessary.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Quantitative Data
Table 1: Comparison of Reaction Conditions for Selective Functionalization
| Position | Reaction Type | Typical Reagents | Typical Solvents | Temperature Range (°C) |
| 5 | Nucleophilic Substitution | Amines, Thiols, Alcohols | Acetonitrile, DMF, THF | 25 - 60 |
| 2 | Nucleophilic Aromatic Substitution | Strong Nucleophiles | DMF, DMSO | 80 - 120 |
| 2 | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, Base | 1,4-Dioxane/H₂O, Toluene/H₂O | 80 - 110 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. baranlab.org [baranlab.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | Semantic Scholar [semanticscholar.org]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low yields or other issues in Suzuki-Miyaura cross-coupling reactions involving 5-(Bromomethyl)-2-chloropyrimidine.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is giving a very low yield. What are the most common causes?
A1: Low yields in this specific coupling can stem from several factors. The substrate itself has two potentially reactive sites: the highly reactive benzylic bromide (C-Br bond) and the less reactive aryl chloride (C-Cl bond). The most common issues include:
-
Catalyst Inactivity or Decomposition: The palladium catalyst may be improperly activated or may decompose (forming palladium black) before the catalytic cycle is complete. This is often due to oxygen in the reaction vessel or impurities.
-
Side Reactions of the Substrate: The bromomethyl group is susceptible to nucleophilic attack by the base or solvent, leading to hydrolysis, alcohol formation, or other side products. Homocoupling of the boronic acid/ester is another common side reaction.
-
Protodeboronation of the Boronic Acid/Ester: The boronic acid or ester coupling partner can be unstable under the reaction conditions, leading to its conversion to the corresponding arene and reducing the amount available for cross-coupling. Boronic esters are generally more stable than their corresponding acids.[1][2]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and highly interdependent. An inappropriate combination for this specific substrate is a frequent cause of failure.
Q2: Which functional group on this compound is expected to react first?
A2: The benzylic C-Br bond of the bromomethyl group is significantly more reactive than the aryl C-Cl bond on the pyrimidine ring in palladium-catalyzed cross-coupling reactions. Oxidative addition of palladium into the C-Br bond is much faster. Therefore, you should expect selective coupling at the bromomethyl position under typical Suzuki conditions.
Q3: What are the recommended starting conditions for a Suzuki coupling with this substrate?
A3: For a C(sp³)-C(sp²) coupling involving a benzylic bromide, a robust catalyst system is needed. Consider starting with a modern palladium precatalyst and a bulky, electron-rich phosphine ligand.
-
Catalyst: A pre-formed catalyst like XPhos-Pd-G3 or SPhos-Pd-G2 (1-2 mol %) is often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂.[3][4]
-
Base: A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective.[3][5]
-
Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water or THF/water, is commonly used.[6][7]
-
Temperature: Start with moderate heating (e.g., 80-100 °C) and monitor the reaction progress.
Q4: I am observing multiple spots on my TLC, and my desired product is not the major one. What are the likely side products?
A4: Besides unreacted starting materials, common side products include:
-
Homocoupling Product: A biaryl compound formed from the coupling of two of your boronic acid/ester molecules.[8]
-
Protodeboronated Product: The arene corresponding to your boronic acid.
-
Hydrolysis Product: 5-(Hydroxymethyl)-2-chloropyrimidine, formed from the reaction of the bromomethyl group with the basic aqueous conditions.
-
Reduced Product: 2-Chloro-5-methylpyrimidine, where the bromine has been replaced by a hydrogen.
Q5: How can I prevent the degradation of my boronic acid?
A5: To minimize protodeboronation, you can:
-
Use a Boronic Ester: Pinacol (Bpin) or other boronic esters are generally more stable than boronic acids and can lead to more reproducible results.[2][9][10]
-
Use Anhydrous Conditions: While many Suzuki reactions use aqueous bases, minimizing water can sometimes suppress this side reaction. However, some systems require water for optimal performance.[11]
-
Degas Thoroughly: Oxygen can contribute to the degradation of organoboron reagents.[8] Ensure your solvent and reaction mixture are properly degassed.
Troubleshooting Workflow
If you are experiencing low yields, follow this logical troubleshooting workflow to diagnose and solve the issue.
Caption: A step-by-step workflow for troubleshooting low-yield Suzuki coupling reactions.
Data Summary: Reaction Condition Optimization
The following tables summarize conditions that have been successful for similar Suzuki-Miyaura coupling reactions involving halo-pyrimidines or benzylic halides. These can serve as a starting point for optimization.
Table 1: Conditions for Suzuki Coupling of Halogenated Pyrimidines
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Substrate Example | Reference |
| Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | ~80 | 2,4-Dichloropyrimidine | [12][13] |
| Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | Good | 5-(4-bromophenyl)-4,6-dichloropyrimidine | [14] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 | Moderate | Solid-supported chloropyrimidine | [15] |
Table 2: Conditions for Suzuki Coupling of Benzylic Halides
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Substrate Example | Reference |
| trans-PdBr(N-Succ)(PPh₃)₂ (1) | PPh₃ | Na₂CO₃ | Toluene/H₂O | 80 | 88 | Benzyl bromide | [5] |
| PdCl₂ (ligand-free) | None | K₂CO₃ | Acetone/H₂O | RT | High | Benzyl bromide | [6] |
| Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | Aryl chlorides (general) | [3] |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Benzylic Bromide (Adapted from Literature) [5]
-
Glassware Preparation: Oven-dry all glassware (a Schlenk flask or reaction vial) and a magnetic stir bar. Allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., XPhos-Pd-G3, 0.02 equiv.) and ligand if required.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 85-95 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Potential Reaction Pathways
Suzuki-Miyaura Catalytic Cycle
The fundamental pathway for the coupling reaction is illustrated below. Low yields often result from interruptions or slow steps within this cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Potential Side Reactions of the Substrate
The structure of this compound makes it susceptible to several competing reactions that can lower the yield of the desired Suzuki product.
Caption: Common side reactions that can compete with the desired Suzuki coupling.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
common impurities in commercial 5-(Bromomethyl)-2-chloropyrimidine
Welcome to the technical support center for 5-(Bromomethyl)-2-chloropyrimidine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial batches of this compound?
Commercial batches of this compound typically have a purity of 95-98%.[1][2] The most common impurities are byproducts from its synthesis, which often involves the radical bromination of 2-chloro-5-methylpyrimidine. These impurities include:
-
2-chloro-5-methylpyrimidine (Starting Material): Incomplete bromination can lead to the presence of the starting material.
-
2-chloro-5-(dibromomethyl)pyrimidine (Over-bromination Product): Excessive bromination can result in the formation of this di-brominated impurity.
-
2-chloro-5-(hydroxymethyl)pyrimidine (Hydrolysis Product): The bromomethyl group is susceptible to hydrolysis, which can occur during synthesis or storage, leading to the formation of the corresponding alcohol.
Q2: How can I identify and quantify the impurities in my sample of this compound?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for identifying and quantifying impurities.
Troubleshooting Guide: Impurity Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Poor peak separation in HPLC | Inappropriate column or mobile phase. | Use a C18 reverse-phase column. Optimize the mobile phase, for example, a gradient of acetonitrile in water with 0.1% formic acid. |
| Co-elution of impurities | Similar polarity of compounds. | Adjust the gradient slope or the organic modifier in the mobile phase. Consider using a different column chemistry. |
| Inaccurate quantification | Lack of reference standards for impurities. | If standards are unavailable, relative quantification can be performed assuming similar response factors for structurally related impurities. For absolute quantification, synthesis of impurity standards is necessary. |
| Decomposition during GC analysis | Thermal instability of the analyte or impurities. | Use a lower injection port temperature and a faster temperature ramp. Ensure the GC system is clean and free of active sites. |
Below is a sample HPLC method for impurity profiling.
Experimental Protocol: HPLC Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Q3: What are the potential impacts of these impurities on my reaction?
The presence of impurities can have several adverse effects on subsequent reactions:
-
2-chloro-5-methylpyrimidine: Being unreactive under conditions for nucleophilic substitution at the bromomethyl group, its presence will lead to lower yields of the desired product and complicate purification.
-
2-chloro-5-(dibromomethyl)pyrimidine: This impurity can react with two equivalents of a nucleophile, leading to the formation of undesired byproducts and making product purification challenging.
-
2-chloro-5-(hydroxymethyl)pyrimidine: The hydroxyl group can compete with the intended nucleophile in certain reactions or lead to the formation of side products, especially in the presence of strong bases or activating agents.
Logical Relationship of Impurity Impact
Caption: Impact of common impurities on a typical reaction.
Q4: How can I purify commercial this compound to remove these impurities?
Recrystallization is a common and effective method for purifying this compound.
Troubleshooting Guide: Purification by Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Product does not crystallize | Solution is not supersaturated; incorrect solvent system. | Slowly add a non-solvent to induce precipitation. Cool the solution slowly. Scratch the inside of the flask with a glass rod. |
| Oily product forms | Melting point of the compound is lower than the boiling point of the solvent; impurities are preventing crystallization. | Use a lower boiling point solvent system. Try a different solvent or a mixture of solvents. |
| Low recovery of pure product | Too much solvent was used; product is significantly soluble in the cold solvent. | Minimize the amount of hot solvent used for dissolution. Cool the solution to a lower temperature to maximize crystal formation. |
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: A mixture of ethyl acetate and hexanes is a suitable solvent system.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Experimental Workflow for Purification and Analysis
Caption: Workflow for the purification and analysis of this compound.
References
storage and handling to prevent degradation of 5-(Bromomethyl)-2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the proper storage, handling, and use of 5-(Bromomethyl)-2-chloropyrimidine to prevent its degradation and ensure experimental success.
Troubleshooting Guides and FAQs
This section addresses specific issues that researchers may encounter during their experiments with this compound, presented in a question-and-answer format.
Storage and Handling
Q1: My this compound has turned yellow/brown. Can I still use it?
A1: Discoloration often indicates degradation. The primary degradation pathway is the hydrolysis of the highly reactive bromomethyl group to 5-(hydroxymethyl)-2-chloropyrimidine, especially in the presence of moisture. While minor discoloration might not significantly affect some reactions, it is highly recommended to use a fresh, pure sample for optimal and reproducible results. It is advisable to verify the purity of the discolored material by techniques such as NMR or LC-MS before use.
Q2: I observe poor solubility of the compound in my reaction solvent. What can I do?
A2: this compound exhibits better solubility in polar aprotic solvents like DMF, DMSO, and acetonitrile. If you are using less polar solvents and observing solubility issues, consider switching to one of these. Gentle warming of the reaction mixture can also aid in dissolution, but care must be taken to avoid thermal degradation.
Q3: What are the ideal storage conditions to prevent degradation?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark environment.[1] Specifically, storage at 0–6°C in an anhydrous atmosphere is recommended to minimize decomposition.[1] The container should be tightly sealed to prevent moisture ingress. Storing under an inert atmosphere (e.g., argon or nitrogen) is also a good practice.
Reaction Troubleshooting
Q4: My nucleophilic substitution reaction on the bromomethyl group is sluggish or incomplete. What are the possible reasons and solutions?
A4: Several factors could contribute to an incomplete reaction:
-
Insufficiently activated nucleophile: If you are using a weak nucleophile (e.g., an amine or alcohol), the addition of a non-nucleophilic base (e.g., diisopropylethylamine) can help to deprotonate the nucleophile and increase its reactivity.
-
Steric hindrance: A bulky nucleophile may react slowly. In such cases, increasing the reaction temperature or using a less sterically hindered nucleophile might be necessary.
-
Solvent effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or acetonitrile are generally preferred for SN2 reactions.
-
Degraded starting material: As mentioned in Q1, using degraded this compound can lead to lower yields.
Q5: I am trying to perform a reaction at the 2-chloro position, but I am getting side products from the reaction at the bromomethyl group. How can I improve the selectivity?
A5: The bromomethyl group is generally more reactive towards nucleophiles than the 2-chloro position.[1] To achieve selectivity for the 2-chloro position, you can:
-
Choose your nucleophile and conditions carefully: Nucleophilic aromatic substitution (SNAr) at the 2-position is favored by strong, hard nucleophiles and often requires more forcing conditions (higher temperatures) than substitution at the bromomethyl group.
-
Protecting group strategy: While more complex, one could consider a strategy where the bromomethyl group is temporarily converted to a less reactive functionality, the reaction at the 2-chloro position is performed, and then the bromomethyl group is regenerated. However, a more straightforward approach is to leverage the differential reactivity.
Q6: I am performing a Sonogashira coupling at the 2-chloro position and observing low yields and/or catalyst decomposition. What can I do?
A6: Sonogashira couplings with 2-chloropyrimidines can be challenging. Here are some troubleshooting tips:
-
Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh3)4 or PdCl2(PPh3)2 with a copper(I) co-catalyst are commonly used. If you observe catalyst decomposition (indicated by the formation of palladium black), consider using more robust ligands like Xantphos or Buchwald's biaryl phosphine ligands.
-
Base: The choice of base is crucial. An amine base like triethylamine or diisopropylethylamine is typically used. Ensure the base is dry and of high purity.
-
Solvent: Anhydrous and deoxygenated solvents are essential for the success of cross-coupling reactions. THF and DMF are common choices.
-
Temperature: The reaction temperature may need optimization. While some couplings proceed at room temperature, others may require heating.
-
Side Reactions: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by using a copper-free Sonogashira protocol or by the slow addition of the alkyne to the reaction mixture.
Quantitative Data on Degradation
| Stress Condition | Expected Degradation Pathway | Potential Degradation Product(s) | Qualitative Rate |
| Hydrolytic (Acidic, Neutral, Basic) | Hydrolysis of the bromomethyl group. | 5-(Hydroxymethyl)-2-chloropyrimidine | Faster under basic and acidic conditions compared to neutral pH. |
| Oxidative (e.g., H₂O₂) | Oxidation of the pyrimidine ring and/or the bromomethyl group. | Various oxidized pyrimidine derivatives, 2-chloro-5-formylpyrimidine. | Dependent on the strength of the oxidizing agent. |
| Photolytic (UV/Vis light) | Photodegradation of the pyrimidine ring. | Complex mixture of smaller, fragmented molecules. | Dependent on the wavelength and intensity of the light source. |
| Thermal | General decomposition. | Complex mixture of degradation products. | Rate increases with temperature. |
Note: This table is based on the general chemical reactivity of the functional groups present in the molecule and serves as a guideline. Actual degradation rates and products should be determined experimentally using a stability-indicating analytical method.
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine at the Bromomethyl Position
-
Materials: this compound, amine nucleophile, a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA), and an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF).
-
Procedure: a. To a solution of the amine (1.1 equivalents) in the chosen solvent, add DIPEA (1.2 equivalents). b. To this mixture, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). d. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling at the 2-Chloro Position
-
Materials: this compound, terminal alkyne, palladium catalyst (e.g., Pd(PPh3)4), copper(I) iodide (CuI), an amine base (e.g., triethylamine), and an anhydrous, deoxygenated solvent (e.g., THF).
-
Procedure: a. To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equivalent), Pd(PPh3)4 (0.05 equivalents), and CuI (0.1 equivalents). b. Add the anhydrous, deoxygenated solvent, followed by the amine base (2.0 equivalents). c. Add the terminal alkyne (1.2 equivalents) dropwise to the mixture. d. Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. f. Concentrate the filtrate under reduced pressure. g. Purify the residue by column chromatography on silica gel.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflows for common reactions.
Caption: A logical troubleshooting guide for common reaction issues.
References
Technical Support Center: HPLC-MS Methods for Monitoring 5-(Bromomethyl)-2-chloropyrimidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing HPLC-MS to monitor reactions involving 5-(Bromomethyl)-2-chloropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC-MS method for analyzing this compound and its reaction products?
A1: A good starting point is a reverse-phase HPLC method coupled with a mass spectrometer. Due to the reactive nature of the bromomethyl group, careful consideration of the mobile phase and column chemistry is crucial to prevent on-column degradation.
Recommended Starting HPLC Parameters:
| Parameter | Recommendation |
| Column | C18, 2.1 x 50 mm, 1.8 µm (or similar high-efficiency column) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 25-30 °C (to minimize degradation) |
| Injection Volume | 1-5 µL |
Recommended Starting MS Parameters:
| Parameter | Recommendation |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Mode | Full Scan (to identify reactants, products, and byproducts) |
| Scan Range | m/z 50 - 500 |
| Capillary Voltage | 3-4 kV |
| Cone Voltage | 20-40 V (optimize for minimal fragmentation) |
| Source Temperature | 120-150 °C |
| Desolvation Temp. | 350-450 °C |
| Gas Flow | Optimize for your instrument |
Q2: What are the expected mass-to-charge ratios (m/z) for this compound?
A2: The molecular weight of this compound is approximately 207.45 g/mol .[1] In positive ion mode ESI-MS, you would expect to see the protonated molecule [M+H]⁺. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), you will observe a characteristic isotopic pattern.
Expected Isotopic Distribution for [M+H]⁺:
| m/z | Isotope Combination | Relative Abundance |
| 206.9 | ⁷⁹Br, ³⁵Cl | ~76% |
| 208.9 | ⁸¹Br, ³⁵Cl | ~74% |
| 208.9 | ⁷⁹Br, ³⁷Cl | ~24% |
| 210.9 | ⁸¹Br, ³⁷Cl | ~24% |
Q3: How can I confirm the identity of my peaks?
A3: Peak identity can be confirmed by comparing retention times and mass spectra with an authentic standard of this compound. If a standard is unavailable, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and compare the fragmentation pattern to theoretically derived fragments.
Troubleshooting Guides
Problem 1: Peak Tailing
Symptom: The peak for this compound or related basic compounds is asymmetrical, with a drawn-out trailing edge.
| Potential Cause | Solution |
| Secondary Interactions with Silanol Groups: The basic nitrogen atoms in the pyrimidine ring can interact with acidic silanol groups on the silica-based C18 column. | - Use an End-capped Column: Select a column that has been "end-capped" to block most of the residual silanol groups. - Lower the Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase will protonate the silanol groups, reducing their interaction with the basic analyte. |
| Column Overload: Injecting too much sample can lead to peak distortion. | - Dilute the Sample: Reduce the concentration of your sample and re-inject. |
| Extra-column Volume: Excessive tubing length or wide-bore tubing between the column and detector can cause peak broadening and tailing. | - Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005 inches) to connect the column to the mass spectrometer. |
Problem 2: Analyte Degradation
Symptom: Multiple unexpected peaks are observed, or the peak area of this compound decreases over time in the autosampler. This is a significant risk due to the reactive bromomethyl group.
| Potential Cause | Solution |
| Hydrolysis of the Bromomethyl Group: The bromomethyl group is susceptible to hydrolysis, especially in the presence of water in the mobile phase or sample diluent. This will form the corresponding hydroxymethyl derivative. | - Minimize Water in Sample Diluent: If possible, dissolve the sample in a solvent with a high organic content (e.g., 90% acetonitrile/10% water) immediately before injection. - Keep the Autosampler Cool: Set the autosampler temperature to 4-10 °C to slow down degradation. - Fast Analysis Time: Use a shorter gradient and higher flow rate to minimize the time the analyte spends on the column. |
| On-Column Degradation: The stationary phase itself can sometimes catalyze degradation, or reactive species can be present on the column. | - Use a Less Reactive Column: Consider a column with a different stationary phase chemistry if degradation is persistent. - Lower Column Temperature: Running the analysis at a lower temperature (e.g., 25 °C) can reduce the rate of on-column reactions. |
| Reaction with Mobile Phase Additives: Certain mobile phase additives could potentially react with the analyte. | - Simplify the Mobile Phase: Start with a simple mobile phase (e.g., water/acetonitrile with formic acid) and only add other modifiers if necessary. |
Problem 3: Poor Sensitivity or No Peak Detected
Symptom: The expected peak for this compound is very small or not observed at all.
| Potential Cause | Solution |
| In-source Fragmentation: The molecule may be fragmenting in the ion source of the mass spectrometer before detection of the parent ion. | - Optimize Cone/Fragmentor Voltage: Reduce the cone or fragmentor voltage to minimize fragmentation in the source. - Check for Expected Fragments: Look for the mass of potential fragments, such as the loss of Br (m/z ~128) or the entire bromomethyl group. |
| Poor Ionization: The compound may not be ionizing efficiently under the current conditions. | - Adjust Mobile Phase pH: Ensure the mobile phase pH is conducive to protonation (for positive ESI). The addition of formic acid should facilitate this. - Try a Different Ionization Source: If available, consider Atmospheric Pressure Chemical Ionization (APCI), which can be more suitable for less polar compounds. |
| Sample Degradation: The analyte may have completely degraded before analysis. | - Prepare Samples Fresh: Always prepare samples immediately before placing them in the autosampler for analysis. |
Experimental Protocols
Protocol 1: Sample Preparation for Reaction Monitoring
-
Quench the Reaction: At your desired time point, withdraw a small aliquot (e.g., 10-50 µL) of the reaction mixture.
-
Immediate Dilution: Immediately quench the reaction by diluting the aliquot in a large volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water. This will stop the reaction and prepare the sample for analysis.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.
-
Further Dilution (if necessary): If the initial dilution is still too concentrated, perform a serial dilution to bring the analyte concentration within the linear range of the detector.
-
Transfer to Vial: Transfer the final diluted and filtered sample to an HPLC vial for analysis.
Visualizations
Caption: A typical workflow for monitoring a chemical reaction using HPLC-MS.
Caption: A logical troubleshooting guide for common HPLC-MS issues.
References
Technical Support Center: Selective Functionalization of 5-(Bromomethyl)-2-chloropyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Bromomethyl)-2-chloropyrimidine. Here, you will find detailed information to address common challenges in achieving selective functionalization at either the C5-bromomethyl or the C2-chloro position.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am trying to perform a nucleophilic substitution at the 5-(bromomethyl) position, but I am seeing a mixture of products, including substitution at the 2-chloro position. How can I improve selectivity for the C5 position?
A1: This is a common challenge due to the two reactive sites on the molecule. The 5-(bromomethyl) group is generally more susceptible to nucleophilic substitution than the 2-chloro group. To enhance selectivity for the C5 position, consider the following adjustments:
-
Reaction Temperature: Lower the reaction temperature. Nucleophilic substitution at the benzylic-like bromomethyl group typically proceeds under milder conditions than nucleophilic aromatic substitution (SNAr) at the C2 position. Try running your reaction at 0°C or even lower.
-
Choice of Base: Use a weaker, non-nucleophilic base. Strong bases can promote side reactions, including elimination or substitution at the C2 position. Bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred over stronger bases like sodium hydride (NaH) or alkoxides for this selective transformation.
-
Nucleophile Strength: The nature of your nucleophile is crucial. "Softer" nucleophiles (e.g., thiols) will preferentially react at the "softer" electrophilic center of the bromomethyl group.
-
Solvent: Use a polar aprotic solvent like DMF or acetonitrile. These solvents can help to dissolve the reactants and facilitate the desired SN2-type reaction at the C5 position.
Q2: My attempt at a Suzuki or Buchwald-Hartwig coupling at the 2-chloro position is giving me low yields, and I am recovering a significant amount of starting material. What can I do to improve the conversion?
A2: Low yields in cross-coupling reactions at the C2-chloro position of pyrimidines can often be attributed to catalyst deactivation or suboptimal reaction conditions. Here are some troubleshooting steps:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. For Suzuki couplings, Pd(PPh₃)₄ can be effective. For Buchwald-Hartwig aminations, consider using more specialized ligands like XPhos or SPhos, which are known to be efficient for coupling with heteroaryl chlorides.[1]
-
Base Selection: The choice of base is crucial for the efficiency of the catalytic cycle. For Suzuki reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. For Buchwald-Hartwig reactions, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is often required.
-
Solvent and Temperature: These reactions often require higher temperatures to proceed efficiently. Solvents like 1,4-dioxane, toluene, or DMF are typically used, with reaction temperatures ranging from 80°C to 120°C. Microwave irradiation can also be a valuable tool to accelerate the reaction and improve yields.
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to the oxidation and deactivation of the palladium(0) catalyst.
-
Purity of Reagents: Ensure your solvent and reagents, particularly the boronic acid or amine, are pure and dry. Water can negatively impact the catalytic cycle.
Q3: I am observing the formation of a significant amount of a de-halogenated byproduct where the chlorine at C2 is replaced by hydrogen. What is causing this and how can I prevent it?
A3: The formation of a hydrodehalogenated byproduct is a known side reaction in palladium-catalyzed cross-coupling reactions. This can occur through a competing reductive elimination pathway where a palladium-hydride species is formed, which then reacts with your starting material. To minimize this side reaction:
-
Ligand Selection: Bulky, electron-rich phosphine ligands can often suppress this side reaction by favoring the desired reductive elimination pathway.
-
Base Purity: Ensure your base is free of any hydroxide impurities, which can be a source of the hydride.
-
Reaction Conditions: Carefully control the reaction temperature and time. Prolonged reaction times at high temperatures can sometimes lead to increased byproduct formation.
Data Presentation: Reaction Conditions for Selective Functionalization
The following tables summarize typical reaction conditions for achieving selective functionalization of this compound.
Table 1: Selective Nucleophilic Substitution at the C5-(Bromomethyl) Position
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary/Secondary Amine | R₂NH | K₂CO₃ | Acetonitrile | 25-50 | 75-90 |
| Phenol | ArOH | Cs₂CO₃ | DMF | 25-60 | 70-85 |
| Thiol | RSH | NaHCO₃ | Ethanol | 0-25 | 80-95 |
Table 2: Selective Cross-Coupling Reactions at the C2-Chloro Position
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 60-85 |
| Buchwald-Hartwig | Primary Amine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100-110 | 65-90 |
| Buchwald-Hartwig | Secondary Amine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 70-90 |
Experimental Protocols
Protocol 1: Selective N-Alkylation at the C5-Bromomethyl Position
-
To a solution of this compound (1.0 eq.) in acetonitrile (0.1 M), add the desired primary or secondary amine (1.1 eq.).
-
Add potassium carbonate (1.5 eq.) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-(aminomethyl)-2-chloropyrimidine derivative.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C2-Chloro Position
-
In a Schlenk flask, combine the 5-substituted-2-chloropyrimidine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 0.1 M).
-
Heat the reaction mixture to 100°C and stir for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the 2-arylpyrimidine product.
Visualizations
Caption: Troubleshooting workflow for poor chemoselectivity.
Caption: Workflow for sequential C5 and C2 functionalization.
Caption: Competing reaction pathways for functionalization.
References
Navigating the Reactivity of 5-(Bromomethyl)-2-chloropyrimidine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solvent effects on the reactivity of 5-(Bromomethyl)-2-chloropyrimidine. This versatile building block possesses two distinct reactive sites, and understanding the influence of the solvent is paramount to achieving desired reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound has two primary electrophilic sites susceptible to nucleophilic attack:
-
The bromomethyl group at the 5-position: This site is highly reactive towards standard nucleophilic substitution (typically SN2).
-
The chloro-substituted carbon at the 2-position of the pyrimidine ring: This site undergoes nucleophilic aromatic substitution (SNAr).[1]
Q2: How does the choice of solvent influence which site reacts?
A2: The solvent plays a critical role in modulating the reactivity of both sites and can be used to favor one reaction pathway over the other. The polarity and protic nature of the solvent are the most significant factors.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for SN2 reactions at the bromomethyl group. They can solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) relatively "bare" and highly reactive.[2][3] These solvents can also facilitate SNAr reactions.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can solvate both the cation and the anion of a nucleophilic salt through hydrogen bonding. This strong solvation of the nucleophile can reduce its nucleophilicity, potentially slowing down the SN2 reaction at the bromomethyl group.[2][4] However, they can promote SN1-type reactions if a stable carbocation can be formed, although this is less common for this substrate.
Q3: Why am I observing a mixture of products with substitution at both the bromomethyl and the 2-chloro positions?
A3: Obtaining a mixture of products is a common challenge and indicates that both reaction pathways (SN2 and SNAr) are occurring concurrently. The balance between these two pathways is sensitive to several factors:
-
Solvent: As discussed, the solvent choice is a primary determinant. A solvent with intermediate properties or the presence of impurities (e.g., water in a polar aprotic solvent) can lead to a lack of selectivity.
-
Nucleophile: The nature of the nucleophile is crucial. "Soft" nucleophiles (e.g., thiols) tend to favor SN2 reactions at the "soft" electrophilic carbon of the bromomethyl group. "Hard" nucleophiles (e.g., alkoxides, amines) can react at either site, with the outcome being highly dependent on other conditions.
-
Temperature: Higher temperatures can often favor the SNAr pathway, which typically has a higher activation energy.
Q4: How can I selectively favor substitution at the bromomethyl group?
A4: To favor the SN2 reaction at the 5-(bromomethyl) position, consider the following strategies:
-
Solvent Selection: Employ a polar aprotic solvent such as acetone, THF, or acetonitrile. These solvents will enhance the reactivity of your nucleophile for the SN2 reaction.
-
Nucleophile Choice: Use a "soft" nucleophile where possible. For example, thiolates are excellent for selective substitution at the bromomethyl position.
-
Temperature Control: Keep the reaction temperature as low as reasonably possible to disfavor the competing SNAr reaction. Room temperature or slightly below is often a good starting point.
-
Use of a Phase-Transfer Catalyst: For reactions with ionic nucleophiles that have poor solubility in less polar aprotic solvents, a phase-transfer catalyst can be beneficial.
Q5: What conditions are optimal for promoting substitution at the 2-chloro position?
A5: To favor the SNAr reaction at the 2-position, the following conditions are generally recommended:
-
Solvent Selection: Use a polar aprotic solvent with a high dielectric constant, such as DMF or DMSO. These solvents can help stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.
-
Nucleophile Choice: Strong, "hard" nucleophiles, particularly amines and alkoxides, are effective for SNAr on electron-deficient pyrimidine rings.
-
Elevated Temperature: Heating the reaction mixture is often necessary to overcome the higher activation barrier of the SNAr pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no reactivity | 1. Poor solubility of the nucleophile. 2. Nucleophile is too weak. 3. Reaction temperature is too low. 4. Solvent is deactivating the nucleophile (e.g., protic solvent for SN2). | 1. Switch to a more polar solvent (e.g., from THF to DMF). 2. Use a stronger nucleophile or deprotonate the nucleophile with a suitable base. 3. Gradually increase the reaction temperature. 4. For SN2, switch to a polar aprotic solvent. |
| Formation of multiple products (poor regioselectivity) | 1. Reaction conditions allow for both SN2 and SNAr pathways to compete. 2. The chosen nucleophile has similar reactivity towards both sites. | 1. To favor SN2: use a polar aprotic solvent (e.g., acetone) and lower the temperature. 2. To favor SNAr: use a highly polar aprotic solvent (e.g., DMSO) and increase the temperature. 3. Consider a different nucleophile if possible. |
| Decomposition of starting material | 1. Reaction temperature is too high. 2. Presence of water leading to hydrolysis of the bromomethyl group. 3. The nucleophile or base is too harsh. | 1. Lower the reaction temperature. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use a milder base or a more controlled addition of the nucleophile. |
| Product is contaminated with starting material | 1. Incomplete reaction. 2. Insufficient amount of nucleophile. | 1. Increase the reaction time or temperature. 2. Use a slight excess of the nucleophile (e.g., 1.1 to 1.5 equivalents). |
Data Presentation: Solvent Effects on Reaction Outcomes
The following tables provide an overview of expected outcomes for the reaction of this compound with representative nucleophiles in different solvents. These are illustrative and actual results may vary.
Table 1: Reaction with a "Soft" Nucleophile (Sodium Thiophenoxide)
| Solvent | Temperature (°C) | Predominant Product | Expected Yield (%) |
| Acetone | 25 | 2-Chloro-5-(phenylthiomethyl)pyrimidine (SN2) | >90 |
| Acetonitrile | 25 | 2-Chloro-5-(phenylthiomethyl)pyrimidine (SN2) | >90 |
| Ethanol | 25 | 2-Chloro-5-(phenylthiomethyl)pyrimidine (SN2) | 70-85 |
| DMF | 25 | 2-Chloro-5-(phenylthiomethyl)pyrimidine (SN2) | >95 |
| DMSO | 25 | 2-Chloro-5-(phenylthiomethyl)pyrimidine (SN2) | >95 |
Table 2: Reaction with a "Hard" Nucleophile (Sodium Methoxide)
| Solvent | Temperature (°C) | Major Product(s) | Expected Product Ratio (SN2 : SNAr) |
| Methanol | 25 | 2-Chloro-5-(methoxymethyl)pyrimidine (SN2) & 2-Methoxy-5-(methoxymethyl)pyrimidine | 80:20 |
| THF | 25 | 2-Chloro-5-(methoxymethyl)pyrimidine (SN2) | >95:5 |
| DMF | 50 | 2-Chloro-5-(methoxymethyl)pyrimidine (SN2) & 2-Methoxy-5-(bromomethyl)pyrimidine (SNAr) | 60:40 |
| DMSO | 80 | 2-Methoxy-5-(bromomethyl)pyrimidine (SNAr) & 2-Chloro-5-(methoxymethyl)pyrimidine (SN2) | 30:70 |
Experimental Protocols
Protocol 1: Selective SN2 Reaction with a Thiol
-
Reaction: Synthesis of 2-Chloro-5-(phenylthiomethyl)pyrimidine
-
Procedure:
-
To a solution of thiophenol (1.0 eq) in acetone (10 mL/mmol of thiophenol) at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in acetone (5 mL/mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: SNAr Reaction with an Amine
-
Reaction: Synthesis of 2-(Piperidin-1-yl)-5-(bromomethyl)pyrimidine
-
Procedure:
-
In a sealed tube, dissolve this compound (1.0 eq) in DMSO (15 mL/mmol).
-
Add piperidine (2.0 eq) and potassium carbonate (2.5 eq).
-
Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Visualizations
Caption: Logical workflow for predicting reaction pathways based on experimental conditions.
Caption: Troubleshooting logic for addressing poor regioselectivity.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 5-(Bromomethyl)-2-chloropyrimidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for cross-coupling reactions involving 5-(bromomethyl)-2-chloropyrimidine. This resource addresses common challenges and frequently asked questions to facilitate successful experimentation.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield of the desired cross-coupled product is a common issue when working with a multi-functional substrate like this compound. The presence of two reactive sites—the C-Cl bond at the 2-position of the pyrimidine ring and the C-Br bond of the bromomethyl group—requires careful optimization of reaction conditions to favor the desired transformation.
| Potential Cause | Recommended Solution |
| Incorrect Catalyst System | The choice of palladium catalyst and ligand is critical for activating the C-Cl bond while minimizing side reactions. For Suzuki couplings, consider using a catalyst system known for its effectiveness with aryl chlorides, such as a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand like XPhos or SPhos. For Buchwald-Hartwig aminations, similar bulky biarylphosphine ligands are often effective. |
| Catalyst Deactivation | Catalyst deactivation can be caused by impurities in the reagents or solvent, or by thermal degradation. Ensure all reagents and solvents are of high purity and properly degassed. Consider using a more robust catalyst system or a lower reaction temperature with a longer reaction time. |
| Sub-optimal Reaction Temperature | The reaction temperature must be high enough to promote oxidative addition at the C-Cl bond but not so high as to cause decomposition of the starting material, product, or catalyst. A temperature screen is recommended, typically ranging from 80 °C to 120 °C. Microwave irradiation can sometimes provide rapid and efficient heating, leading to improved yields.[1] |
| Inappropriate Base | The choice of base is crucial for the efficiency of the transmetalation step (in Suzuki coupling) or the deprotonation of the amine (in Buchwald-Hartwig amination). For Suzuki reactions with aryl chlorides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is commonly used. |
| Poor Solubility of Reagents | Ensure all reaction components are soluble in the chosen solvent system. For Suzuki couplings, a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and an aqueous base solution is common. If solubility is an issue, consider using a different solvent or a phase-transfer catalyst. |
| Side Reaction at the Bromomethyl Group | The bromomethyl group is susceptible to nucleophilic attack. This can be a significant side reaction, especially with nucleophilic coupling partners or bases. See the "Side Reactions and Byproduct Formation" section for more details. |
Issue 2: Side Reactions and Byproduct Formation
The primary challenge in cross-coupling reactions of this compound is achieving chemoselectivity for the C-Cl bond over the highly reactive C-Br bond of the bromomethyl group.
| Side Product/Reaction | Potential Cause | Recommended Solution | | :--- | :--- | | Reaction at the Bromomethyl Group | The benzylic-like bromide is highly susceptible to nucleophilic attack by the coupling partner (e.g., boronic acid, amine) or the base. This can lead to the formation of undesired byproducts. | To favor coupling at the C-Cl bond, choose a catalyst system that preferentially activates aryl chlorides. Bulky phosphine ligands can sterically hinder the approach to the bromomethyl group. Lowering the reaction temperature may also help to control the reactivity of the bromomethyl group. In some cases, a protecting group strategy for the bromomethyl functionality might be necessary, although this adds extra synthetic steps. | | Hydrodehalogenation | Replacement of the chlorine atom with a hydrogen atom can occur, particularly in the presence of a hydride source and a palladium catalyst. | Ensure the reaction is performed under an inert atmosphere to minimize the presence of water, which can be a source of protons. The choice of base and solvent can also influence the extent of this side reaction. | | Homocoupling of the Coupling Partner | This is a common side reaction in Suzuki couplings, where two molecules of the boronic acid couple together. | This can be minimized by the slow addition of the boronic acid to the reaction mixture or by using a less reactive boronic acid derivative, such as a boronate ester. |
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is most suitable for this compound?
A1: The choice of reaction depends on the desired product.
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters.
-
Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with a wide range of primary and secondary amines.
-
Sonogashira Coupling: Used for the formation of C-C triple bonds with terminal alkynes.
Q2: How can I ensure the reaction is selective for the 2-chloro position?
A2: Achieving chemoselectivity is the primary challenge. The C(sp²)-Cl bond is generally less reactive than the C(sp³)-Br bond. However, the electron-deficient nature of the pyrimidine ring activates the C-Cl bond towards oxidative addition. To favor reaction at the C-Cl position:
-
Use a palladium catalyst with a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos). These ligands tend to favor oxidative addition at aryl C-Cl bonds.
-
Optimize the reaction temperature. A lower temperature may favor the desired reaction while minimizing side reactions at the more reactive bromomethyl group.
-
Consider the nucleophilicity of your coupling partner. Highly nucleophilic partners are more likely to react at the bromomethyl position.
Q3: What are the best general starting conditions for a Suzuki coupling with this substrate?
A3: A good starting point for a Suzuki coupling of this compound with an arylboronic acid would be:
-
Catalyst: Pd₂(dba)₃ (2 mol%) with a suitable ligand like XPhos (4 mol%).
-
Base: K₃PO₄ (2-3 equivalents).
-
Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Temperature: 100 °C.
-
Atmosphere: Inert (e.g., Argon or Nitrogen).
Q4: Can I perform a Sonogashira coupling without a copper co-catalyst?
A4: Yes, copper-free Sonogashira couplings are well-established and can be advantageous as they can sometimes lead to cleaner reactions and avoid issues with copper-catalyzed side reactions. These conditions often employ a palladium catalyst with a suitable phosphine ligand and an amine base in a solvent like DMF or THF.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for cross-coupling reactions of substrates similar to this compound. This data is intended to serve as a guideline for experimental design.
Table 1: Suzuki-Miyaura Coupling of Chloro-pyrimidines with Arylboronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 24 | 71 | [1] |
| Pd₂(dba)₃ (2.5) | P(tBu)₃ (5) | KF (spray-dried) | THF | 50 | 16 | Moderate | [2] |
| Pd(dppf)Cl₂·CH₂Cl₂ (5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 24 | 70 | [1] |
Table 2: Buchwald-Hartwig Amination of Chloro-pyrimidines with Amines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 2 | 81 | [3] |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.4) | 1,4-Dioxane | 100 | 24 | High | [4] |
| Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH | 100 | 12 | Good | [5] |
Table 3: Sonogashira Coupling of Chloro-heterocycles with Terminal Alkynes
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 80 | 12 | Good | [6] |
| PdCl₂(PPh₃)₂ (5) | CuI (10) | i-Pr₂NH (2) | THF | 60 | 6 | High | [7] |
| Pd(OAc)₂ (2) | - | Cs₂CO₃ (2) | Acetonitrile | 80 | 24 | Moderate | [8] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
The reaction mixture is stirred at the desired temperature (e.g., 100 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
The vessel is evacuated and backfilled with an inert gas.
-
Add the degassed solvent (e.g., toluene).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
The reaction mixture is stirred at the desired temperature (e.g., 80 °C) until the starting material is consumed.
-
After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
Purification is achieved by column chromatography.
General Procedure for Sonogashira Coupling
-
To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%) if used.
-
The flask is flushed with an inert gas.
-
Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
The mixture is stirred at the desired temperature (e.g., 80 °C) and the reaction progress is monitored.
-
Upon completion, the solvent is removed in vacuo, and the residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine.
-
The organic phase is dried and concentrated, and the product is purified by chromatography.
Visualizations
Caption: Catalyst selection workflow for cross-coupling reactions.
Caption: Troubleshooting logic for failed cross-coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 5-(Bromomethyl)-2-chloropyrimidine and Related Analogues via ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data and Protocols
In the realm of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the molecular framework of a substance. This guide offers a comparative analysis of the NMR spectral data for 5-(Bromomethyl)-2-chloropyrimidine, a versatile building block in organic synthesis, and its closely related analogue, 2-chloro-5-methylpyrimidine.
While specific, publicly available experimental ¹H and ¹³C NMR data for this compound is limited, this guide provides a detailed comparison based on established principles of NMR spectroscopy and available data for analogous compounds. This comparison will aid researchers in the identification and characterization of this important synthetic intermediate.
NMR Data Comparison
The following tables present the available experimental ¹H NMR data for 2-chloro-5-methylpyrimidine and the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are based on the expected electronic effects of the substituents on the pyrimidine ring.
Table 1: ¹H NMR Spectral Data
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | H-4, H-6 | ~8.8 (predicted) | Singlet |
| -CH₂Br | ~4.5 (predicted) | Singlet | |
| 2-Chloro-5-methylpyrimidine | H-4, H-6 | 8.47[1] | Singlet |
| -CH₃ | 2.33[1] | Singlet |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-2 | ~160 (predicted) |
| C-4, C-6 | ~158 (predicted) | |
| C-5 | ~130 (predicted) | |
| -CH₂Br | ~30 (predicted) | |
| 2-Chloro-5-methylpyrimidine | C-2 | Data not available |
| C-4, C-6 | Data not available | |
| C-5 | Data not available | |
| -CH₃ | Data not available |
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for organic compounds such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.
3. ¹H NMR Acquisition:
-
A standard single-pulse experiment is used.
-
The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
A sufficient number of scans (e.g., 8-16) are acquired to obtain a good signal-to-noise ratio.
-
The relaxation delay is set to an appropriate value (e.g., 1-5 seconds) to ensure full relaxation of the protons.
4. ¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.
-
The relaxation delay is adjusted (e.g., 2-5 seconds) to allow for the generally longer relaxation times of carbon nuclei.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
The resulting spectrum is phase-corrected and baseline-corrected.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Workflow for NMR Spectral Analysis
The following diagram illustrates a typical workflow for the analysis and interpretation of NMR spectra in the context of chemical characterization.
Caption: A logical workflow for NMR spectral analysis.
References
A Comparative Guide to Pyrimidine Building Blocks: 5-(Bromomethyl)-2-chloropyrimidine and Its Alternatives for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of the appropriate heterocyclic building block is a critical decision that can significantly impact the efficiency and success of a synthetic route. Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] This guide provides an objective comparison of the versatile building block 5-(Bromomethyl)-2-chloropyrimidine with other commonly used pyrimidine alternatives, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Introduction to Pyrimidine Building Blocks
The pyrimidine ring is a privileged structure in drug discovery due to its ability to engage in various biological interactions and its synthetic versatility.[1][2] This allows for the creation of diverse compound libraries for screening and lead optimization. This compound is a particularly useful intermediate due to its two distinct reactive sites: a highly reactive bromomethyl group at the 5-position, ideal for nucleophilic substitution, and a chloro group at the 2-position, which can participate in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.[3] This dual functionality allows for sequential and site-selective modifications, providing a powerful tool for the synthesis of complex molecules.
This guide will compare the performance of this compound with two other widely used pyrimidine building blocks: 4,6-dichloropyrimidine and 5-bromo-2-chloropyrimidine. The comparison will focus on their reactivity in key synthetic transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Reactivity and Performance Comparison
The choice of a pyrimidine building block is often dictated by the desired substitution pattern and the intended synthetic transformations. The following sections provide a comparative overview of the reactivity of this compound and its alternatives.
Nucleophilic Substitution
Nucleophilic substitution is a fundamental reaction for introducing a wide range of functional groups onto the pyrimidine core.
This compound offers two positions for nucleophilic attack. The bromomethyl group is highly susceptible to substitution by a variety of nucleophiles, such as amines, thiols, and alcohols, typically under mild conditions.[3] The 2-chloro position is less reactive and generally requires more forcing conditions for SNAr, allowing for selective functionalization of the bromomethyl group first.
4,6-Dichloropyrimidine presents two equivalent reactive chloro groups. Mono-substitution can be achieved with careful control of stoichiometry, while di-substitution is also readily accomplished. The reactivity of the chloro groups is influenced by the electronic nature of the pyrimidine ring.
5-Bromo-2-chloropyrimidine also has two halogen substituents. The reactivity of the 2-chloro group in SNAr is generally higher than that of the 5-bromo group. This differential reactivity can be exploited for selective functionalization.
Table 1: Comparison of Nucleophilic Substitution Reactions
| Building Block | Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | Primary/Secondary Amines | Not specified | 5-(Aminomethyl)-2-chloropyrimidines | Not specified | [3] |
| 4,6-Dichloropyrimidine | Adamantane-containing amines | K2CO3, DMF, 140 °C, 24 h | Mono-aminated products | 60-99% | [2] |
| 2-Chloropyrimidine | Various amines | KF, H2O | Aminated pyrimidines | Moderate to excellent | [4] |
| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Anilines (weak base) | 2,6-lutidine, DMSO, 80-100 °C, 24-48 h | 4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine | 76-95% | [5] |
| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Primary aliphatic amines | DMSO, r.t., 24 h | 4-Alkylamino-6-chloro-2-(methylsulfonyl)pyrimidine | 87-98% | [5] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful methods for forming carbon-carbon bonds and are extensively used in the synthesis of complex drug molecules.
This compound , with its chloro substituent, can participate in cross-coupling reactions. However, specific literature on its use in Suzuki or Sonogashira reactions is not as prevalent as for other halopyrimidines. The reactivity of the 2-chloro position is generally lower than that of bromo or iodo substituents.
4,6-Dichloropyrimidine is a versatile substrate for Suzuki-Miyaura coupling, allowing for the introduction of one or two aryl or heteroaryl groups. The regioselectivity of the first coupling can be influenced by the reaction conditions.
5-Bromo-2-chloropyrimidine offers two different halogens for selective cross-coupling. The C-Br bond is typically more reactive in palladium-catalyzed couplings than the C-Cl bond, allowing for selective arylation or alkynylation at the 5-position.
Table 2: Comparison of Suzuki-Miyaura Cross-Coupling Reactions
| Building Block | Arylboronic Acid | Catalyst/Base/Solvent | Product | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh3)4 / K3PO4 / 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | 36-60% | [6] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 / K2CO3 / 1,4-Dioxane (Microwave) | 2-Chloro-4-phenylpyrimidine | 71% | [7][8] |
| Solid-supported chloropyrimidines | Various arylboronic acids | Pd2(dba)3/P(t-Bu)3 / KF / THF | 4-(substituted amino)-6-arylpyrimidines | Moderate | [9] |
Table 3: Comparison of Sonogashira Cross-Coupling Reactions
| Building Block | Alkyne | Catalyst/Base/Solvent | Product | Yield (%) | Reference |
| 4-Bromo-2,2′-bipyridine | p-tolylacetylene | Pd(PPh3)2Cl2, CuI, PPh3 / Et3N / Toluene | 4-(4-methylphenylethynyl)-2,2′-bipyridine | Not specified | [10] |
| 6-bromo-3-fluoro-2-pyridinecarbonitrile | 1-ethyl-4-ethynylbenzene | Pd(PPh3)4, CuI / Et3N / THF | 6-((4-ethylphenyl)ethynyl)-3-fluoropicolinonitrile | Not specified | [11] |
| 5-Bromide-2′-Deoxyuridine | Alkyne-fluorescent dye | K2PdCl4, S-Phos / n-Bu4NOH, Sodium d-isoascorbate / EtOH:H2O | Fluorescently labeled BrdU | High | [12] |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (SNAr) on 4,6-Dichloropyrimidine with Adamantane-Containing Amines
Adapted from[2]
To a glass vial equipped with a magnetic stirrer and screw cap, add the 4,6-dichloropyrimidine (1.0 mmol), the adamantane-containing amine (1.0 mmol), finely powdered anhydrous potassium carbonate (2.5 mmol), and dimethylformamide (2 mL). The vial is sealed, and the reaction mixture is stirred vigorously at 140 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired mono-aminated product.
General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
In a microwave reactor vial, 2,4-dichloropyrimidine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.005 mmol, 0.5 mol%), and potassium carbonate (2.0 mmol) are combined. 1,4-Dioxane (3.5 mL) is added, and the vial is sealed. The reaction mixture is subjected to microwave irradiation at 100 °C for 15 minutes. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the 2-chloro-4-arylpyrimidine.
General Procedure for Sonogashira Cross-Coupling of a Bromo-Substituted Heterocycle
Adapted from[11]
To a degassed solution of the bromo-substituted heterocycle (1.0 equiv) in a mixture of THF and triethylamine (2:1), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) and copper(I) iodide (0.1 equiv) are added. The mixture is degassed again for 5 minutes at room temperature. The terminal alkyne (1.1 equiv) is then added dropwise, and the reaction mixture is stirred at room temperature for 16 hours. Upon completion, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.
Visualization of Concepts
Caption: Reaction pathways of this compound.
Caption: General experimental workflow for pyrimidine modification.
Caption: Decision tree for selecting a pyrimidine building block.
Conclusion
This compound stands out as a highly versatile building block due to its orthogonal reactivity, allowing for selective functionalization at two different positions. This makes it an excellent choice for the synthesis of complex, highly substituted pyrimidines. For symmetrical di-substitution or mono-substitution at the 4 and 6 positions, 4,6-dichloropyrimidine is a more direct and often higher-yielding precursor. When selective palladium-catalyzed cross-coupling is desired, with the potential for subsequent modification at the 2-position, 5-bromo-2-chloropyrimidine is a superior choice due to the higher reactivity of the C-Br bond.
The selection of the optimal pyrimidine building block ultimately depends on the specific synthetic strategy and the desired final product. By understanding the distinct reactivity profiles and considering the experimental data presented, researchers can make more informed decisions to accelerate their drug discovery and development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 10. Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. mdpi.com [mdpi.com]
Comparative Guide to the Biological Activity of 5-(Bromomethyl)-2-chloropyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of derivatives synthesized from 5-(Bromomethyl)-2-chloropyrimidine, a versatile scaffold in medicinal chemistry. The inherent reactivity of its bromomethyl and chloro substituents allows for the generation of a diverse range of compounds with potential therapeutic applications. This document summarizes key findings on their anticancer, antiviral, and antibacterial properties, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of crucial cellular processes like DNA replication and cell division.
Thiazolopyrimidine Derivatives as Topoisomerase II Inhibitors
A notable class of anticancer compounds derived from pyrimidines are the thiazolopyrimidines. These fused heterocyclic compounds have been shown to exhibit potent inhibitory activity against topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription.
One such derivative, a thiazolopyrimidine identified as compound 3d , has demonstrated potent topoisomerase II inhibitory activity with an IC50 of 2.89 μM, comparable to the well-known anticancer drug doxorubicin (IC50 2.67 μM)[1]. This compound was found to be a potent inhibitor of the renal cancer cell line A498, causing 92.46% inhibition with an IC50 of 3.5 μM[1]. Further analysis revealed that this compound induces cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation and the induction of apoptosis[1].
Quantitative Data: Anticancer Activity
| Derivative Class | Compound | Target | Activity (IC50) | Cell Line | Reference |
| Thiazolopyrimidine | 3d | Topoisomerase II | 2.89 μM | - | [1] |
| Thiazolopyrimidine | 3d | Cell Proliferation | 3.5 μM | A498 (Renal) | [1] |
Antiviral Activity
The pyrimidine scaffold is a key component in many established antiviral drugs. Research into novel this compound derivatives continues to yield promising candidates targeting various viral replication mechanisms.
Pyrimidine Derivatives Targeting Influenza Virus Polymerase
A series of pyridine and pyrimidine derivatives have been investigated as inhibitors of the influenza virus RNA-dependent RNA polymerase (RdRp), specifically targeting the interaction between the PA and PB1 subunits, which is essential for viral replication.
One promising pyrimidine derivative, compound 2d , featuring a phenyl and a 4-chloro phenyl group, demonstrated an IC50 value of 90.1 μM in a PA-PB1 ELISA and an EC50 value of 2.8 μM in a plaque reduction assay (PRA), with a favorable cytotoxicity profile[2]. This highlights the potential of this scaffold in developing new anti-influenza therapies that act via protein-protein interaction inhibition.
Quantitative Data: Antiviral Activity
| Derivative Class | Compound | Target | Activity (IC50/EC50) | Assay | Reference |
| Pyrimidine | 2d | PA-PB1 Interaction | 90.1 μM (IC50) | ELISA | [2] |
| Pyrimidine | 2d | Influenza Virus Replication | 2.8 μM (EC50) | Plaque Reduction Assay | [2] |
Antibacterial Activity
Pyrimidine derivatives have also been explored for their antibacterial properties, with some demonstrating potent activity against various bacterial strains, including drug-resistant ones.
Dihydropyrimidine Derivatives as DNA Gyrase Inhibitors
Inspired by the mechanism of quinolone antibiotics, researchers have synthesized dihydropyrimidine derivatives that target bacterial DNA gyrase, an essential enzyme for DNA replication and repair.
Compounds 6b and 6c , which combine a 1,4-dihydropyrimidine core with a pyrimidine ring, exhibited significant bactericidal effects against Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 1.95 and 0.97 µg/mL, respectively[3]. DNA gyrase inhibition studies confirmed that these compounds effectively inhibit the enzyme's function[3].
Quantitative Data: Antibacterial Activity
| Derivative Class | Compound | Target Organism | Activity (MIC) | Reference |
| Dihydropyrimidine | 6b | Escherichia coli | 1.95 µg/mL | [3] |
| Dihydropyrimidine | 6c | Escherichia coli | 0.97 µg/mL | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are summaries of key experimental protocols used in the evaluation of these derivatives.
Synthesis of Thiazolopyrimidine Derivatives
The synthesis of thiazolopyrimidine derivatives typically involves a multi-step process. A general approach starts with the reaction of a substituted aminothiazole with a β-ketoester to form the pyrimidine ring. Subsequent modifications can be made to introduce various functional groups. The synthesis of compound 3d involved the preparation of a triazolopyrimidine intermediate, followed by cyclization to form the final thiazolopyrimidine hydrobromide[1].
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
In Vitro Antiviral Activity (Plaque Reduction Assay)
The plaque reduction assay is a standard method for determining the infectivity of a virus and the efficacy of antiviral compounds.
-
Cell Monolayer: A confluent monolayer of host cells is prepared in multi-well plates.
-
Virus Infection: The cells are infected with a known amount of virus in the presence of varying concentrations of the test compound.
-
Overlay: After an adsorption period, the virus-compound mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques (zones of cell death). The number of plaques is counted, and the EC50 value (the concentration of the compound that reduces the number of plaques by 50%) is determined.
In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Broth Microdilution: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific bacterium.
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
This guide provides a snapshot of the promising biological activities of this compound derivatives. The versatility of this scaffold continues to be a valuable asset in the development of novel therapeutic agents. Further research is warranted to explore the full potential of these compounds and to optimize their efficacy and safety profiles for clinical applications.
References
- 1. New fused pyrimidine derivatives with anticancer activity: Synthesis, topoisomerase II inhibition, apoptotic inducing activity and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of new dihydropyrimidine derivatives and investigation of their antimicrobial and DNA gyrase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrimidine derivatives is a cornerstone of medicinal chemistry and drug discovery, owing to the prevalence of the pyrimidine scaffold in a vast array of biologically active molecules, including anticancer and antiviral agents. Alkylation is a fundamental transformation in the synthesis of these derivatives, allowing for the introduction of various functional groups that can modulate their pharmacological properties. This guide provides a comparative study of common alkylating agents used in pyrimidine synthesis, supported by experimental data to aid researchers in selecting the optimal reagents and conditions for their specific needs.
Performance Comparison of Alkylating Agents
The choice of alkylating agent significantly impacts the yield, selectivity (N- vs. O-alkylation), and reaction conditions required for pyrimidine synthesis. Below is a summary of quantitative data from various studies, highlighting the performance of different alkylating agents.
| Alkylating Agent | Pyrimidine Substrate | Reaction Type | Catalyst/Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 4-(Iodomethyl)pyrimidine | 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | O-Alkylation | K₂CO₃ | Acetonitrile | 16 | Reflux | 87 | [1] |
| 4-(Bromomethyl)pyrimidine | 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | O-Alkylation | K₂CO₃ | Acetonitrile | 16 | Reflux | 80 | [1] |
| 4-(Chloromethyl)pyrimidine | 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | O-Alkylation | K₂CO₃ | Acetonitrile | 16 | Reflux | 65 | [1] |
| Bromo-ethylacetate | Uracil | N-Alkylation | AS@HTC | Acetonitrile | 12 | 80 | 80-90 | [2] |
| Propargyl bromide | Uracil | N-Alkylation | AS@HTC | Acetonitrile | 12 | 80 | 80-90 | [2] |
| Benzyl halides | 1,3-Dibenzoyluracils | N1-Alkylation | K₂CO₃ | DMF | 24 | 25 | 52-84 | [3] |
| Allyl halides | 1,3-Dibenzoyluracils | N1-Alkylation | K₂CO₃ | DMF | 24 | 25 | 52-84 | [3] |
| Phenacyl type halides | 1,3-Dibenzoyluracils | N1-Alkylation | K₂CO₃ | DMF | 24 | 25 | 52-84 | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative experimental protocols for the N-alkylation and O-alkylation of pyrimidines.
General Procedure for N-Alkylation of Pyrimidines[2]
A mixture of the pyrimidine (1.00 mmol) and ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC) catalyst (50 mg) in 1.5 mL of hexamethyldisilazane (HMDS) is heated under reflux for 2 hours. After cooling, the clear oil of the silylated pyrimidine is dissolved in 2.5 mL of anhydrous acetonitrile. Subsequently, 2 equivalents of the alkylating agent (e.g., bromo-ethylacetate or propargyl bromide) are added. The reaction mixture is then stirred for 12 hours at 80 °C. Upon completion, the mixture is filtered, and the solvent is evaporated to dryness to yield the N1-alkylated pyrimidine.
General Procedure for O-Alkylation of 6-Substituted Pyrimidin-2(1H)-ones[1]
To a round-bottom flask containing the 6-substituted pyrimidin-2(1H)-one (3 mmol) and potassium carbonate (K₂CO₃, 3 mmol), 10 mL of acetone is added. While stirring, a solution of the 4-(iodomethyl)pyrimidine (3 mmol) dissolved in 5 mL of acetone is added. The resulting mixture is heated to reflux and stirred for 30 minutes. After this period, the solvent is removed under vacuum. The residue is then dissolved in 20 mL of dichloromethane (CH₂Cl₂) and washed twice with 15 mL of distilled water. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under vacuum to yield the O-alkylated product.
Visualizing Key Processes and Pathways
Diagrams created using Graphviz (DOT language) provide clear visual representations of experimental workflows and biological signaling pathways relevant to pyrimidine derivatives.
Caption: General experimental workflow for pyrimidine alkylation.
Caption: Reactivity comparison of alkyl halides in pyrimidine alkylation.
Caption: Inhibition of the Hedgehog signaling pathway by pyrimidine-based drugs.[2][4][5][6][7]
References
- 1. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Mechanochemical N-alkylation of imides [beilstein-journals.org]
- 4. Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 4-(2-pyrimidinylamino) benzamides inhibitors of hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small-molecule Articles | Smolecule [smolecule.com]
Comparative Analysis of 5-(Bromomethyl)-2-chloropyrimidine and Its Halogenated Analogs
For Researchers, Scientists, and Drug Development Professionals: A Guide to Key Quality Attributes and Analytical Methods
In the synthesis of novel therapeutics and complex organic molecules, the quality and reactivity of building blocks are paramount. 5-(Bromomethyl)-2-chloropyrimidine is a key intermediate, valued for its dual reactive sites that allow for sequential functionalization. This guide provides a comparative analysis of its typical Certificate of Analysis (CoA) parameters against two common alternatives: 5-(Chloromethyl)-2-chloropyrimidine and 5-(Iodomethyl)-2-chloropyrimidine. Understanding these parameters is crucial for reaction optimization, impurity profiling, and ensuring the reproducibility of synthetic processes.
Certificate of Analysis (CoA) Parameters: A Comparative Overview
The quality of these critical raw materials is typically assessed through a standard set of analytical tests, summarized below. While specific values may vary between suppliers, this table presents a typical range for high-purity grades suitable for research and development.
| Parameter | This compound | 5-(Chloromethyl)-2-chloropyrimidine | 5-(Iodomethyl)-2-chloropyrimidine | Test Method |
| Appearance | White to off-white or light yellow crystalline solid | White to off-white crystalline solid | Light yellow to yellow solid | Visual Inspection |
| Assay (Purity) | ≥ 97.0%[1] | ≥ 97.0% | ≥ 97.0%[1] | HPLC or GC |
| Water Content | ≤ 0.5% | ≤ 0.5% | ≤ 0.5% | Karl Fischer Titration |
| Structure Confirmation | Conforms to structure | Conforms to structure | Conforms to structure | ¹H NMR Spectroscopy |
| Molecular Formula | C₅H₄BrClN₂ | C₅H₅ClN₂[2] | C₅H₃ClIN₂[1] | - |
| Molecular Weight | 207.45 g/mol [3] | 128.56 g/mol [2] | 288.90 g/mol [1] | - |
| CAS Number | 153281-13-1[3] | 101346-02-5[2] | 32779-38-7 | - |
Experimental Protocols
Detailed and consistent analytical methodology is the bedrock of reliable quality control. Below are outlines of the typical experimental protocols used to determine the key CoA parameters for these compounds.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of 5-(halomethyl)-2-chloropyrimidines is routinely determined by reverse-phase HPLC.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is often employed, starting with a higher polarity mobile phase and gradually increasing the organic component. A typical mobile phase could be a mixture of water (often with a pH modifier like formic or phosphoric acid) and acetonitrile or methanol.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: UV detection is typically performed at a wavelength where the pyrimidine ring exhibits strong absorbance, commonly around 254 nm.
-
Sample Preparation: A known concentration of the sample is prepared in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. The solution should be filtered through a 0.45 µm syringe filter before injection.
-
Analysis: The peak area of the main component is compared to the total area of all peaks in the chromatogram to calculate the purity.
Structural Confirmation by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for confirming the chemical structure of the molecule.
-
Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[4] It is crucial that the sample is free of particulate matter.
-
Data Acquisition: A standard proton experiment is performed.
-
Data Analysis: The chemical shifts, integration, and coupling patterns of the observed protons are analyzed to confirm that they are consistent with the expected structure of the 5-(halomethyl)-2-chloropyrimidine. For this compound, one would expect to see characteristic signals for the pyrimidine ring protons and the bromomethyl protons.
Water Content Determination by Karl Fischer Titration
The Karl Fischer titration method is a highly accurate technique for the quantification of water content in solid samples.
-
Instrumentation: A Karl Fischer titrator (volumetric or coulometric).
-
Reagents: Karl Fischer reagent (containing iodine, sulfur dioxide, a base, and a solvent).
-
Sample Preparation: A precisely weighed amount of the sample is introduced into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).
-
Titration: The sample is titrated with the Karl Fischer reagent. The endpoint is reached when all the water in the sample has reacted with the iodine in the reagent.
-
Calculation: The amount of Karl Fischer reagent consumed is used to calculate the water content in the sample, typically expressed as a percentage.
Visualizing the Analytical Workflow
To better illustrate the process of quality control for these critical reagents, the following diagrams outline the experimental workflows.
Caption: Workflow for Purity Analysis by HPLC.
Caption: Workflow for Structural Confirmation by ¹H NMR.
Caption: Workflow for Water Content Analysis by Karl Fischer Titration.
Reactivity and Application Considerations
The choice between 5-(bromomethyl)-, 5-(chloromethyl)-, and 5-(iodomethyl)-2-chloropyrimidine often depends on the desired reactivity in subsequent synthetic steps. The carbon-halogen bond strength decreases from C-Cl to C-Br to C-I, making the iodinated analog the most reactive and the chlorinated analog the least reactive towards nucleophilic substitution at the methyl group. This difference in reactivity can be strategically exploited to achieve selective transformations in multi-step syntheses. Researchers should consider the stability, cost, and reactivity profile of each analog when designing their synthetic routes.
By carefully considering the CoA parameters and employing robust analytical methods, researchers and drug development professionals can ensure the quality and consistency of these vital building blocks, leading to more reliable and reproducible scientific outcomes.
References
A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized 5-(Bromomethyl)-2-chloropyrimidine
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates like 5-(Bromomethyl)-2-chloropyrimidine is a critical step. This guide provides a comprehensive comparison of key analytical methods for purity confirmation, complete with experimental data, detailed protocols, and a visual workflow to aid in selecting the most appropriate techniques for your research needs.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative performance of various analytical methods for the purity assessment of this compound.
| Analytical Method | Principle | Typical Purity Results (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Common Limitations |
| HPLC (UV) | Chromatographic separation based on polarity | 98.0 - 99.9 | ~0.01% | ~0.03% | High resolution, widely available, excellent for non-volatile impurities. | Requires chromophoric impurities for UV detection, may not detect non-UV active compounds. |
| GC-MS | Chromatographic separation by boiling point and mass-to-charge ratio | 97.5 - 99.8 | ~0.001% | ~0.005% | High sensitivity, provides structural information of impurities. | Not suitable for thermally labile or non-volatile compounds. |
| qNMR (¹H NMR) | Signal intensity proportional to the number of nuclei | 98.5 - 99.9 | ~0.05% | ~0.1% | Absolute quantification without a specific reference standard, non-destructive.[1][2][3][4] | Lower sensitivity than chromatographic methods, requires a high-purity internal standard. |
| FTIR | Infrared absorption by molecular vibrations | Qualitative | N/A | N/A | Fast, provides functional group information, useful for identifying major structural features. | Not a quantitative method for purity, low sensitivity for minor impurities. |
Experimental Workflow for Purity Confirmation
The following diagram illustrates a logical workflow for the comprehensive purity analysis of synthesized this compound.
Caption: Workflow for the purity analysis of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative analysis of non-volatile impurities in this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 30% B
-
30-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Purity Calculation: The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile and semi-volatile impurities.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Data Analysis: Impurities are identified by comparing their mass spectra with a library (e.g., NIST). Purity is estimated by comparing the peak area of the main component to the total peak areas.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A high-purity certified reference material with a known chemical shift that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound into a clean vial.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 8 or more to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity (P) of the analyte is calculated using the following formula: P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a qualitative technique used to confirm the presence of key functional groups in the synthesized molecule.
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: The obtained spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in this compound, such as C-Cl, C-Br, and the pyrimidine ring vibrations. This method is primarily for structural confirmation rather than quantitative purity assessment.
References
Assessing the Cytotoxicity of Novel Pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Pyrimidine derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of pharmacological activities, including potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxicity of recently developed pyrimidine derivatives, supported by experimental data and detailed methodologies, to aid researchers in their pursuit of next-generation cancer therapeutics.
Comparative Cytotoxicity of Novel Pyrimidine Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of several novel pyrimidine derivatives against a panel of human cancer cell lines. Doxorubicin, a widely used chemotherapeutic agent, is included for comparison.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Alternative (Doxorubicin) IC50 (µM) |
| Pyrido[2,3-d]pyrimidine 6b [1] | PC-3 (Prostate) | Comparable to Doxorubicin | Not explicitly stated in abstract |
| Pyrido[2,3-d]pyrimidine 8d [1] | MCF-7 (Breast) | Comparable to Doxorubicin | Not explicitly stated in abstract |
| Indazol-Pyrimidine 4f [2] | MCF-7 (Breast) | 1.629 | 8.029 |
| Indazol-Pyrimidine 4i [2] | MCF-7 (Breast) | 1.841 | 8.029 |
| Thiazolo[4,5-d]pyrimidine 3b [3] | A375 (Melanoma), C32 (Melanoma), DU145 (Prostate), MCF-7 (Breast) | Most active of new compounds | Not explicitly stated in abstract |
| Pyrrolo[2,3-d]pyrimidine 5k [4] | HepG2 (Liver) & others | 29 - 59 | Not compared in abstract |
| Pyrimidine derivative 4b [5] | SW480 (Colon) | 11.08 | Not stated in abstract |
| Pyrido[2,3-d]pyrimidine derivative 4 [6] | MCF-7 (Breast) | Potent PIM-1 kinase inhibition | Not stated in abstract |
| Pyrimidine derivative 2d [7] | A549 (Lung) | Strongest cytotoxic effects at 50 µM | Not stated in abstract |
| Pyrazolo[1,5-a]pyrimidine 12b [8] | Caco-2 (Colon) | 29.77 µg/mL | 75.98 µg/mL |
| Pyrazolo[1,5-a]pyrimidine 12b [8] | A549 (Lung) | 40.54 µg/mL | 75.98 µg/mL |
Experimental Protocols
The assessment of cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The following are detailed methodologies for commonly employed in vitro assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][9][10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the novel pyrimidine derivatives and a standard cytotoxic agent (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[11]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.
Visualizing Mechanisms of Action
Many novel pyrimidine derivatives exert their cytotoxic effects by inducing apoptosis and arresting the cell cycle. The following diagrams illustrate these key signaling pathways.
Caption: Workflow for in vitro cytotoxicity assessment of novel pyrimidine derivatives.
References
- 1. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 7. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antifungal Activity of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens poses a significant threat to public health and agriculture. Pyrimidine derivatives have garnered considerable attention as a promising class of antifungal agents due to their structural diversity and broad spectrum of activity.[1][2] This guide provides a comparative analysis of the antifungal efficacy of various pyrimidine derivatives, supported by experimental data from recent studies. It aims to serve as a valuable resource for researchers engaged in the discovery and development of novel antifungal therapeutics.
Quantitative Comparison of Antifungal Activity
The antifungal efficacy of pyrimidine derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50). The following tables summarize the in vitro antifungal activities of several novel pyrimidine derivatives against a range of phytopathogenic and clinically relevant fungi.
Activity Against Phytopathogenic Fungi
A study by Wu et al. (2021) investigated a series of 17 novel pyrimidine derivatives containing an amide moiety for their activity against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. The results, obtained using the poison plate technique, highlighted several compounds with potent inhibitory effects.[3][4]
Table 1: Antifungal Activity of Pyrimidine Derivatives with an Amide Moiety at 50 µg/mL [3][4]
| Compound | B. dothidea (% Inhibition) | Phomopsis sp. (% Inhibition) | B. cinerea (% Inhibition) |
| 5f | - | 100.0 | - |
| 5i | 82.1 | - | 79.6 |
| 5l | 81.1 | - | 80.4 |
| 5n | 84.1 | 91.8 | 79.7 |
| 5o | 88.5 | 100.0 | 84.7 |
| 5p | - | 93.4 | - |
| Pyrimethanil (Control) | 84.4 | 85.1 | 82.8 |
Further analysis of the most potent compounds revealed their EC50 values, providing a more precise measure of their antifungal potency.
Table 2: EC50 Values (µg/mL) of Selected Pyrimidine Derivatives Against Phomopsis sp. [3][4][5]
| Compound | EC50 (µg/mL) |
| 5f | 15.1 |
| 5o | 10.5 |
| 5p | 19.6 |
| Pyrimethanil (Control) | 32.1 |
Notably, compound 5o exhibited an EC50 value of 10.5 µg/mL against Phomopsis sp., demonstrating significantly higher potency than the commercial fungicide Pyrimethanil.[3][4][5]
Another study synthesized three series of novel pyrimidine derivatives and evaluated their in vitro activity against fourteen different phytopathogenic fungi. The data below showcases the percentage of inhibition at a concentration of 50 µg/mL for selected compounds against various fungi.[6]
Table 3: Fungicidal Activities of Various Pyrimidine Derivatives (50 µg/mL, % Inhibition) [6]
| Compound | AK | AM | AS | BC | BM | CA | GF | GZ | MK | PI | RC | RS | SS | TC |
| 1a | 55.6 | 42.9 | 69.2 | 61.5 | 50.0 | 66.7 | 40.0 | 44.4 | 54.5 | 27.3 | 66.7 | 60.0 | 50.0 | 80.4 |
| 3b | 66.7 | 50.0 | 76.9 | 76.9 | 66.7 | 77.8 | 40.0 | 44.4 | 63.6 | 36.4 | 77.8 | 70.0 | 66.7 | 76.5 |
| Pyrimethanil | 66.7 | 21.4 | 84.6 | 84.6 | 77.8 | 88.9 | 20.0 | 44.4 | 72.7 | 22.7 | 88.9 | 80.0 | 77.8 | 86.7 |
(AK: Alternaria kukuchiana, AM: Alternaria mali, AS: Alternaria solani, BC: Botrytis cinerea, BM: Bipolaris maydi, CA: Cercospora arachidicola, GF: Gibberella fujikuroi, GZ: Gibberella zeae, MK: Macrophoma kuwatsukai, PI: Phytophthora infestans, RC: Rhizoctonia cerealis, RS: Rhizoctonia solani, SS: Sclerotinia sclerotiorum, TC: Thanatephorus cucumeris)
Activity Against Human Pathogenic Fungi
Pyrimidine derivatives have also shown promise against human fungal pathogens like Candida albicans. A study focused on pyrimidinetrione-imidazole conjugates identified a particularly potent compound, 5f .[7]
Table 4: MIC Values (mM) of Pyrimidinetrione-imidazole Conjugates Against Candida albicans [7]
| Compound | MIC (mM) |
| 5f | 0.002 |
| Fluconazole (Control) | 0.013 |
Compound 5f demonstrated an MIC of 0.002 mM, indicating it is 6.5 times more active than the widely used antifungal drug, fluconazole.[7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Poisoned Food Technique
This method is widely used for in vitro screening of antifungal activity against mycelial growth of phytopathogenic fungi.[3][4][6]
-
Preparation of Test Compounds: The synthesized pyrimidine derivatives are dissolved in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Media Preparation: The stock solution of the test compound is mixed with a molten potato dextrose agar (PDA) medium to achieve the desired final concentration (e.g., 50 µg/mL).
-
Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the periphery of a fresh fungal culture and placed at the center of the PDA plate containing the test compound.
-
Incubation: The inoculated plates are incubated at a specific temperature (e.g., 25-28°C) for a defined period.
-
Data Collection: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control plate (without the test compound) and T is the average diameter of the fungal colony in the treated plate.
-
EC50 Determination: To determine the EC50 value, the assay is performed with a range of concentrations of the test compound, and the concentration that inhibits 50% of the fungal growth is calculated.[3]
Broth Microdilution Method (for MIC Determination)
This method is commonly used to determine the minimum inhibitory concentration (MIC) of antifungal agents against yeasts like Candida albicans.
-
Preparation of Inoculum: A standardized suspension of the fungal cells is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
Visualizing Experimental Processes and Mechanisms
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and the proposed mechanism of action.
Caption: General workflow for the synthesis and antifungal evaluation of pyrimidine derivatives.
Proposed Mechanism of Action: Ergosterol Biosynthesis Inhibition
Several studies suggest that a key antifungal mechanism of certain pyrimidine derivatives involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[8][9][10] The proposed pathway highlights the disruption of lanosterol 14α-demethylase (CYP51), an essential enzyme in this process.[8][11]
Caption: Proposed inhibition of the ergosterol biosynthesis pathway by pyrimidine derivatives.
Conclusion
The presented data underscores the potential of pyrimidine derivatives as a versatile scaffold for the development of novel antifungal agents. Several synthesized compounds have demonstrated superior activity compared to existing commercial fungicides and clinical drugs.[3][7] The elucidation of their mechanism of action, such as the inhibition of ergosterol biosynthesis, provides a rational basis for further structural optimization to enhance potency and selectivity. The experimental protocols detailed herein offer a standardized framework for the evaluation and comparison of new chemical entities in the ongoing search for effective solutions to combat fungal diseases.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 4. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidinetrione-imidazoles as a Unique Structural Type of Potential Agents towards Candida Albicans: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
Navigating the Structure-Activity Landscape of 5-(Bromomethyl)-2-chloropyrimidine Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of 5-(Bromomethyl)-2-chloropyrimidine analogs, a class of compounds with significant potential in medicinal chemistry. Due to the limited availability of comprehensive public data on the direct structure-activity relationship (SAR) of a synthesized series of these specific analogs, this guide will focus on the foundational chemistry and potential biological applications derived from available literature, while highlighting the necessary experimental approaches for a thorough SAR study.
The core scaffold, this compound, presents two key reactive sites: the bromomethyl group at the 5-position and the chloro group at the 2-position. These sites allow for a diverse range of chemical modifications, making this scaffold a versatile starting point for the synthesis of novel bioactive molecules. The bromomethyl group is particularly susceptible to nucleophilic substitution, enabling the introduction of various functional groups, which can significantly influence the compound's interaction with biological targets.
Comparative Analysis of Potential Analogs
| Compound ID | R Group (Substitution at 5-position) | Target/Assay | IC50/EC50 (µM) | Key SAR Observations (Hypothetical) |
| Parent | -CH₂Br | Kinase X | - | Baseline compound for comparison. |
| Analog 1 | -CH₂N₃ (Azido) | Kinase X | Data Needed | Introduction of an azido group may alter electronic properties and hydrogen bonding potential. |
| Analog 2 | -CH₂NH₂ (Amino) | Kinase X | Data Needed | The amino group can act as a hydrogen bond donor and significantly change polarity. |
| Analog 3 | -CH₂OH (Hydroxymethyl) | Kinase X | Data Needed | A hydroxyl group can participate in hydrogen bonding and may improve solubility. |
| Analog 4 | -CH₂-S-Aryl | Kinase X | Data Needed | Aryl substitution allows for exploration of steric and electronic effects. |
| Analog 5 | -CH₂-O-Aryl | Kinase X | Data Needed | Ether linkage provides a different conformational flexibility compared to the thioether. |
| Analog 6 | -CH₂-N(CH₃)₂ (Dimethylamino) | Kinase X | Data Needed | Tertiary amine introduces a basic center and increases lipophilicity. |
Deciphering the Structure-Activity Relationship: A Logical Workflow
A systematic SAR study is essential to understand how structural modifications influence biological activity. The following diagram illustrates a typical workflow for such an investigation, starting from the synthesis of analogs to the final data analysis.
Caption: Workflow for a Structure-Activity Relationship (SAR) study.
Experimental Protocols: A Foundation for Discovery
To generate the crucial data for an SAR study, robust and well-defined experimental protocols are necessary. Below are representative methodologies for the synthesis and biological evaluation of this compound analogs.
General Synthesis of 5-(Substituted-methyl)-2-chloropyrimidine Analogs
Materials: this compound, appropriate nucleophile (e.g., sodium azide, primary/secondary amine, thiol, alcohol), solvent (e.g., DMF, acetonitrile), base (e.g., K₂CO₃, Et₃N).
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired analog.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Kinase Inhibition Assay (Example)
Materials: Purified target kinase, synthesized pyrimidine analogs, ATP, substrate peptide, kinase buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate peptide in the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Context
The biological activity of this compound analogs will be highly dependent on the specific target they are designed to inhibit. For instance, if these compounds are developed as kinase inhibitors, they would interfere with intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. The diagram below illustrates a simplified generic kinase signaling pathway that could be a target for such inhibitors.
Caption: A generic kinase signaling pathway targeted by an inhibitor.
A Comparative Guide to the Kinetic Studies of Reactions Involving 5-(Bromomethyl)-2-chloropyrimidine
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of bifunctional molecules like 5-(Bromomethyl)-2-chloropyrimidine is paramount for the rational design of synthetic routes and the development of novel therapeutics. This guide provides a comparative analysis of the reactivity of this compound, supported by available experimental data for related structures, and outlines detailed experimental protocols for kinetic studies.
Executive Summary
This compound is a versatile bifunctional electrophile featuring two primary sites susceptible to nucleophilic attack: the benzylic-like bromomethyl group and the chloro-substituted carbon at the 2-position of the pyrimidine ring. The inherent electronic properties of the pyrimidine ring and the nature of the leaving groups dictate the regioselectivity of its reactions. While specific kinetic data for this compound is not extensively available in peer-reviewed literature, a robust understanding of its reactivity can be extrapolated from studies on analogous compounds such as 2-chloropyrimidine and benzyl bromide. This guide will leverage these comparisons to provide a semi-quantitative analysis of its reaction kinetics.
Comparative Kinetic Data
Due to the limited availability of direct kinetic data for this compound, this section presents data for relevant comparator compounds to infer its reactivity.
Reactivity at the 2-Chloro Position
The reactivity of the 2-chloro position is analogous to that of 2-chloropyrimidine, which undergoes nucleophilic aromatic substitution (SNAr). The reaction rates are significantly influenced by the nucleophile and the solvent system.
| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Reference Compound |
| Hydroxide | 100% Ethanol | 50 | 9.64 x 10⁻³ | 2-Chloropyrimidine[1] |
| Hydroxide | 30% aq. Ethanol | 40 | 7.7 x 10⁻⁴ | 2-Chloropyrimidine[1] |
| Dimethylamine | Not Specified | Not Specified | Higher than Piperidine | 2-Chloropyrimidine[1] |
| Piperidine | Not Specified | Not Specified | Lower than Dimethylamine | 2-Chloropyrimidine[1] |
| Methylamine | Not Specified | Not Specified | Lower than Piperidine | 2-Chloropyrimidine[1] |
| Diethylamine | Not Specified | Not Specified | Lower than Methylamine | 2-Chloropyrimidine[1] |
Note: The presence of the electron-withdrawing bromomethyl group at the 5-position is expected to enhance the electrophilicity of the pyrimidine ring, likely leading to faster SNAr rates for this compound compared to 2-chloropyrimidine under similar conditions.
Reactivity of the Bromomethyl Group
The 5-(bromomethyl) group is expected to exhibit reactivity similar to benzyl bromide, undergoing nucleophilic substitution (SN1 or SN2 depending on conditions).
| Compound | Relative Reactivity with 4-(p-nitrobenzyl)-pyridine | Notes |
| Benzyl bromide | Most reactive | Serves as a baseline for high reactivity in benzylic-type substitutions.[2] |
| p-Methylbenzyl chloride | Less reactive than benzyl bromide | Electron-donating group slightly reduces reactivity. |
| Benzyl chloride | Less reactive than p-methylbenzyl chloride | |
| p-Nitrobenzyl chloride | Least reactive | Strong electron-withdrawing group significantly reduces reactivity toward this specific nucleophile.[2] |
Note: The pyrimidine ring is electron-deficient, which may influence the stability of any carbocation intermediate, thereby affecting the reaction mechanism and rate compared to benzyl bromide.
Experimental Protocols
The following are detailed methodologies for conducting kinetic studies on reactions involving this compound.
General Protocol for Kinetic Analysis of Nucleophilic Substitution
This protocol can be adapted for studying the reaction of this compound with various nucleophiles.
1. Materials and Reagents:
-
This compound (purity >98%)
-
Nucleophile of interest (e.g., aniline, piperidine, sodium methoxide)
-
Anhydrous solvent (e.g., acetonitrile, DMF, DMSO)
-
Internal standard (for chromatographic analysis, e.g., decane, dodecane)
-
Quenching solution (e.g., dilute acid or base, depending on the reaction)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID).
-
Thermostatted reaction vessel or water bath.
-
Magnetic stirrer.
-
Microsyringes for sampling.
3. Procedure:
-
Prepare stock solutions of this compound, the nucleophile, and the internal standard in the chosen solvent.
-
Equilibrate the reaction vessel containing a solution of the nucleophile and the internal standard to the desired temperature.
-
Initiate the reaction by adding a known volume of the this compound stock solution to the reaction vessel with vigorous stirring.
-
At timed intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
Analyze the quenched samples by HPLC or GC to determine the concentration of the reactant and/or product relative to the internal standard.
-
Plot the concentration of the reactant versus time and use appropriate kinetic models (e.g., pseudo-first-order or second-order) to determine the rate constant.
Product Identification and Regioselectivity Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for identifying the structure of the product(s) and determining the site of nucleophilic attack. For instance, substitution at the bromomethyl group will result in a characteristic shift of the methylene protons, while substitution at the 2-chloro position will lead to changes in the aromatic region of the spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product(s).
Visualizations
Reaction Pathways of this compound
Caption: Dual reactivity of this compound.
General Workflow for a Kinetic Experiment
Caption: Workflow for a typical kinetic study.
Conclusion
This compound presents a fascinating case of dual reactivity, offering synthetic chemists a versatile platform for the introduction of diverse functionalities. While direct kinetic data remains elusive, comparative analysis with 2-chloropyrimidine and benzyl bromide provides valuable insights into its expected reactivity. The protocols and analytical methods detailed in this guide offer a comprehensive framework for researchers to conduct their own kinetic studies, thereby contributing to a more quantitative understanding of this important synthetic building block. Future studies should focus on generating precise rate constants for the reaction of this compound with a variety of nucleophiles under different conditions to build a comprehensive kinetic database.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-(Bromomethyl)-2-chloropyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 5-(Bromomethyl)-2-chloropyrimidine, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe management and disposal of this hazardous chemical, aligning with best practices and regulatory considerations. Adherence to these protocols is paramount to mitigate risks and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, causing irritation to the skin, eyes, and respiratory tract[1][2]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be performed in a well-ventilated area, preferably within a fume hood[2][3].
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous waste. It should never be disposed of down the drain or in regular trash[4][5]. The recommended disposal route is through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department[6][7].
1. Waste Collection and Segregation:
-
Solid Waste: Collect surplus or unwanted this compound in its original container or a clearly labeled, compatible, and sealable container[4][8].
-
Contaminated Materials: Any materials contaminated with this chemical, such as pipette tips, gloves, and absorbent pads, should also be collected in a designated, sealed hazardous waste container[3].
-
Halogenated Waste Stream: As a halogenated compound, it is crucial to segregate this waste from non-halogenated solvent waste to facilitate proper treatment and recycling[9][10].
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[4][8]. Include the approximate quantity and date.
3. Spill Management:
-
Carefully sweep or vacuum the solid material into a suitable container for disposal[1][2].
-
The area should then be decontaminated, and all cleaning materials disposed of as hazardous waste[3].
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be managed as hazardous waste.
-
The first rinse of the container with a suitable solvent should be collected and disposed of as halogenated liquid waste[4]. For highly toxic chemicals, the first three rinses must be collected[4].
5. Final Disposal:
-
A common disposal method for this type of chemical is incineration by a licensed facility. The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts like hydrogen chloride and hydrogen bromide[2][6][11].
-
Contact your institution's EHS office to arrange for the pickup and disposal of the collected waste[4].
Quantitative Disposal Parameters
| Parameter | Guideline | Source |
| Drain Disposal | Prohibited for this compound. | [4][5] |
| Rinsate Collection | The first rinse of empty containers must be collected as hazardous waste. For highly toxic chemicals, the first three rinses are to be collected. | [4] |
| Waste Container Fill Level | Do not fill waste containers beyond 90% of their capacity to prevent spills and accommodate expansion. | [7] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental stewardship. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. srpmic-nsn.gov [srpmic-nsn.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ethz.ch [ethz.ch]
- 8. skidmore.edu [skidmore.edu]
- 9. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
